2-Cyclopropyl-2-acetamidopropanoic acid
Description
BenchChem offers high-quality 2-Cyclopropyl-2-acetamidopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-2-acetamidopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-2-cyclopropylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-8(2,7(11)12)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQKLKHJGPCATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Physicochemical Characterization of 2-Cyclopropyl-2-acetamidopropanoic Acid
Executive Summary
In the landscape of modern peptidomimetic drug discovery, the strategic incorporation of non-natural, sterically constrained amino acids is paramount for overcoming the poor pharmacokinetic profiles of native peptides. 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9) —an
This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural mechanics, and validated analytical protocols associated with this compound, designed for researchers engineering next-generation therapeutics.
Structural Architecture & Electronic Environment
The unique utility of 2-Cyclopropyl-2-acetamidopropanoic acid stems directly from its highly congested
-
The Quaternary
-Center: The presence of both a methyl group (from the propanoic acid backbone) and a cyclopropyl ring at the -position creates a quaternary stereocenter. This eliminates the -proton, rendering the residue entirely resistant to racemization via enolization—a common degradation pathway in peptide synthesis and formulation. -
Cyclopropyl Ring Dynamics: Unlike flexible alkyl chains, the cyclopropyl ring possesses high
-character in its C-C bonds (resembling hybridization). This creates an "allylic 1,3-strain" equivalent, forcing adjacent amide bonds into specific and dihedral angles, strongly favoring the nucleation of -turns or -helices. -
-Acetylation: The
-terminal amine is capped with an acetyl group. This removes the basicity of the amine, converting it into a neutral amide, which fundamentally alters the electronic environment and the acidity of the adjacent carboxylic acid.
Quantitative Physicochemical Profile
Understanding the baseline thermodynamic and physicochemical properties is critical for predicting the molecule's behavior during solid-phase peptide synthesis (SPPS) and its ultimate pharmacokinetic impact.
| Property | Value | Mechanistic Causality / Derivation |
| IUPAC Name | 2-acetamido-2-cyclopropylpropanoic acid | Standard nomenclature reflecting the C2 substitutions. |
| CAS Registry Number | 95525-82-9 | Unique chemical identifier . |
| Molecular Formula | C | Core atomic composition. |
| Monoisotopic Mass | 171.08954 Da | Target mass for high-resolution LC-MS/MS validation. |
| Topological Polar Surface Area | 66.4 Ų | Sum of the amide (29.1 Ų) and carboxyl (37.3 Ų) contributions. Optimal for membrane permeability. |
| XLogP (Predicted) | ~0.1 | The lipophilic cyclopropyl/methyl groups perfectly balance the polar amide/carboxyl, yielding an amphiphilic profile ideal for oral absorption. |
| Predicted pKa | 3.5 – 3.7 | The neutral amide lacks the strong electron-withdrawing |
| Rotatable Bonds | 4 | Highly restricted flexibility due to the |
Mechanistic Insights: Conformational Constraint & Proteolytic Resistance
The primary biological application of 2-Cyclopropyl-2-acetamidopropanoic acid is to act as a "conformational lock." Native peptides are rapidly cleaved by exopeptidases and endopeptidases because their flexible backbones can easily adopt the extended transition-state geometries required for enzyme active-site binding.
By incorporating this
Figure 1: Comparative metabolic stability pathways of wild-type vs. cyclopropyl-modified peptides.
Analytical Methodologies & Experimental Protocols
To ensure rigorous scientific integrity, the determination of physicochemical properties must rely on self-validating experimental systems. Below are the field-proven protocols for characterizing 2-Cyclopropyl-2-acetamidopropanoic acid.
Protocol 1: Determination of pKa via Self-Validating Potentiometric Titration
Causality: UV-metric pKa determination is unsuitable here because neither the cyclopropyl ring nor the acetamido group exhibits a strong, pH-dependent chromophoric shift >220 nm. Potentiometry directly measures proton activity, providing the highest accuracy for aliphatic carboxylic acids.
-
Sample Preparation: Dissolve exactly 2.0 mM of 2-Cyclopropyl-2-acetamidopropanoic acid in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
-
Forward Titration: Under a continuous argon purge (to exclude ambient CO
, which forms carbonic acid and skews the baseline), titrate the solution with standardized 0.1 M KOH from pH 2.0 to pH 6.0. -
Self-Validation (Reverse Titration): Immediately reverse the titration using standardized 0.1 M HCl back to pH 2.0.
-
Data Processing: Plot the forward and reverse curves using a Gran plot transformation. The system is validated only if the hysteresis (
pKa between forward and reverse curves) is < 0.02 units, confirming thermodynamic equilibrium and the absence of atmospheric contamination.
Protocol 2: LogP Determination via Mass-Balanced Shake-Flask LC-MS/MS
Causality: While HPLC retention time (RT) correlation is faster, the rigid geometry and high
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation.
-
Analyte Introduction: Add the compound to the bi-phasic system at a concentration of 100 µg/mL.
-
Equilibration: Agitate the flasks at 25.0 ± 0.1 °C for 24 hours at 150 rpm.
-
Phase Separation: Centrifuge the mixture at 4,000 × g for 30 minutes to break any micro-emulsions.
-
Self-Validating Quantification (Mass Balance): Extract aliquots from both the octanol and aqueous phases. Quantify the compound in each phase independently using LC-MS/MS (MRM mode targeting the 172.1
154.1[M+H-H O] transition). -
Validation Check: Calculate the total mass recovered. If the sum of the mass in both phases deviates by >5% from the initial input, the assay is rejected due to interfacial aggregation or degradation.
Figure 2: Self-validating shake-flask workflow for accurate LogP determination via LC-MS/MS.
References
-
LookChem. "N-Acetylglycine and N-Acetyl Amino Acid Series: Chemical Properties and pKa Data." LookChem Database. Available at: [Link]
-
University of Barcelona (UB) / Eur. J. Med. Chem. "Development of a Structure-Based, pH-Dependent Lipophilicity Scale of Amino Acids from Continuum Solvation Calculations." Publications of the University of Barcelona. Available at: [Link]
A Technical Guide to 2-Cyclopropyl-2-acetamidopropanoic Acid: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Cyclopropyl-2-acetamidopropanoic acid, a unique non-proteinogenic amino acid with significant potential in medicinal chemistry. While specific data for this compound is limited, this document synthesizes information on its core components—the cyclopropyl group and the α,α-disubstituted amino acid scaffold—to offer valuable insights for its application in research and development.
Compound Identification and Physicochemical Properties
2-Cyclopropyl-2-acetamidopropanoic acid is a derivative of alanine where a cyclopropyl group and an acetamido group are attached to the alpha-carbon. As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating its novelty and limited commercial availability.[1]
Key identifiers and predicted physicochemical properties are summarized below. These predictions are valuable for designing synthetic routes, and for anticipating the compound's behavior in biological and chemical systems.
| Identifier | Value |
| IUPAC Name | 2-Acetamido-2-cyclopropylpropanoic acid |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| InChI | InChI=1S/C8H13NO3/c1-5(10)9-8(2,7(11)12)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)[1] |
| InChIKey | VWQKLKHJGPCATE-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)NC(C)(C1CC1)C(=O)O[1] |
| Predicted XlogP | 0.1[1] |
| Predicted pKa | 4.54 (acidic) |
Synthesis and Methodology
Proposed Synthetic Pathway: Modified Strecker Synthesis
This proposed multi-step synthesis begins with the readily available cyclopropyl methyl ketone and culminates in the desired product.
Caption: Proposed synthetic workflow for 2-Cyclopropyl-2-acetamidopropanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
-
Step 1: Cyanohydrin Formation.
-
In a well-ventilated fume hood, cyclopropyl methyl ketone is dissolved in a suitable solvent, such as ethanol.
-
An aqueous solution of sodium cyanide is added dropwise, followed by the slow addition of a mineral acid (e.g., HCl) to maintain a slightly acidic pH. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The resulting cyanohydrin is extracted with an organic solvent and purified.
-
-
Step 2: Aminonitrile Formation.
-
The purified cyanohydrin is treated with an excess of ammonia in a sealed reaction vessel.
-
The reaction is heated to drive the conversion to the corresponding aminonitrile.
-
The excess ammonia and solvent are removed under reduced pressure.
-
-
Step 3: Hydrolysis to the Amino Acid.
-
The crude aminonitrile is subjected to acidic hydrolysis using a strong acid like hydrochloric acid under reflux.
-
This step converts the nitrile group to a carboxylic acid, yielding the hydrochloride salt of 2-amino-2-cyclopropylpropanoic acid.
-
The product is isolated by crystallization.
-
-
Step 4: Acetylation.
-
The 2-amino-2-cyclopropylpropanoic acid is dissolved in a suitable solvent, and a base (e.g., triethylamine) is added to neutralize the hydrochloride salt.
-
Acetic anhydride is then added dropwise to the solution, and the reaction is stirred until the acetylation is complete.
-
The final product, 2-Cyclopropyl-2-acetamidopropanoic acid, is purified by recrystallization or column chromatography.
-
Relevance in Drug Discovery and Development
The incorporation of a cyclopropyl moiety into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[2][3] This small, strained ring system imparts a range of beneficial effects that can address common challenges in drug development.
The Advantage of the Cyclopropyl Group
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to an increased half-life and improved bioavailability of a drug candidate.[4]
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to its biological target. This can lead to enhanced potency and selectivity.[2][3]
-
Improved Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]
-
Reduced Off-Target Effects: By promoting a more specific binding conformation, the cyclopropyl group can help to reduce interactions with unintended biological targets, thereby minimizing off-target side effects.[2][3]
Potential Applications of 2-Cyclopropyl-2-acetamidopropanoic Acid
As a non-proteinogenic amino acid, 2-Cyclopropyl-2-acetamidopropanoic acid can be a valuable building block for the synthesis of novel peptides and small molecule drugs. Its unique structure offers the potential to:
-
Develop Novel Peptidomimetics: Incorporation into peptides can induce specific secondary structures and increase resistance to proteolytic degradation.[5]
-
Create Conformationally Constrained Scaffolds: The α,α-disubstitution provides a fixed stereocenter that can be used to orient other functional groups in a precise three-dimensional arrangement.
-
Serve as a Precursor for Novel Heterocyclic Compounds: The carboxylic acid and amide functionalities can be further modified to construct more complex molecular architectures.
The following diagram illustrates the potential role of such a building block in a typical drug discovery pipeline.
Caption: Role of novel building blocks in the drug discovery process.
Conclusion
2-Cyclopropyl-2-acetamidopropanoic acid represents a novel and promising building block for medicinal chemistry and drug discovery. While direct experimental data is currently scarce, its structural features—the metabolically robust and conformationally rigidifying cyclopropyl group combined with the α,α-disubstituted amino acid scaffold—suggest significant potential for the development of new therapeutics with improved pharmacological profiles. The synthetic pathway proposed herein offers a viable route for its preparation, enabling further investigation and incorporation into drug discovery programs.
References
-
Reissig, H.-U., & Zimmer, R. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(10), 4341-4425. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. PubChem. [Link]
-
Boyle, R. G., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(27), 5030-5034. [Link]
-
Brandl, T., et al. (2009). Synthesis of alpha-cyclopropyl-beta-homoprolines. PubMed. [Link]
-
PubChemLite. (n.d.). 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3). PubChemLite. [Link]
-
MilliporeSigma. (n.d.). 2-Cyclopropylpropanoic acid. MilliporeSigma. [Link]
-
Alker, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4847-4857. [Link]
-
Al-Husaini, H., & Al-Jalal, N. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
Sources
- 1. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
The Thermodynamic Stability of Cyclopropyl-Substituted Amino Acids: A Technical Whitepaper for Peptidomimetic Drug Design
Executive Summary
The transition of peptide-based drug candidates from preclinical models to clinical therapeutics is frequently bottlenecked by poor metabolic stability and high conformational flexibility. To overcome these roadblocks, the incorporation of the cyclopropyl fragment into non-canonical amino acids (ncAAs) has emerged as a highly effective structural intervention[1].
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic principles governing cyclopropyl-substituted amino acids—specifically focusing on 1-aminocyclopropanecarboxylic acid (Ac3c) and its derivatives. By examining the causality between ring strain, hyperconjugation, and entropic pre-organization, this guide equips drug development professionals with the mechanistic rationale and validated experimental workflows required to engineer highly stable peptidomimetics.
Mechanistic Foundations of Thermodynamic Stability
The unique physicochemical properties of the cyclopropane ring fundamentally alter the thermodynamic energy landscape of the peptide backbone. The stability conferred by cyclopropyl substitution is not merely an additive effect of bulk; it is a synergistic result of enthalpic constraints and entropic advantages.
Enthalpic Contributions: Ring Strain and Hyperconjugation
The cyclopropane ring is characterized by the coplanarity of its three carbon atoms and relatively short C-C bonds (1.51 Å) with enhanced
Furthermore, theoretical and crystallographic studies indicate that the thermodynamic stability of the Ac3c backbone is heavily influenced by hyperconjugation. The lone pairs of the carbonyl oxygen hyperconjugate with adjacent molecular orbitals associated with the
Entropic Contributions: The Binding Advantage
Small, linear peptides are highly flexible in solution, exploring a vast conformational space. Upon binding to a target receptor, the peptide must adopt a rigid three-dimensional structure, resulting in a massive loss of conformational entropy (
Cyclopropyl-substituted amino acids act as stereochemical constraints. For example, Ac3c strongly prefers molecular geometries in the bridge region (
Fig 1: Entropic advantage of cyclopropyl-induced conformational restriction in peptide binding.
Proteolytic Stability: Kinetic Implications of Rigidity
Beyond thermodynamic folding stability, cyclopropyl-substituted amino acids grant profound kinetic stability against proteolytic hydrolysis. Canonical peptides are rapidly degraded by proteases, which require the peptide backbone to adopt an extended conformation to fit into the enzyme's catalytic cleft.
The bulky cyclopropyl group sterically hinders the approach of proteases[5]. More importantly, because the cyclopropyl ring restricts the peptide backbone from adopting the extended conformation required for enzymatic cleavage, the activation energy (
Quantitative Data Summary
The following table synthesizes the comparative thermodynamic and kinetic parameters of canonical peptides versus cyclopropyl-substituted analogs.
| Parameter | Canonical Peptide (e.g., Ala-rich) | Cyclopropyl-Substituted (Ac3c) | Causality / Mechanism |
| Highly negative (large entropy loss) | Less negative (pre-organized) | Restricted | |
| Melting Temp ( | Lower baseline | Significantly Higher | Rigid backbone stabilizes secondary structures (e.g., |
| Proteolytic | Minutes to Hours | Days | Steric shielding and backbone rigidity prevent protease docking. |
| Exocyclic Angle | High ring strain and |
Experimental Workflows: Self-Validating Protocols
To rigorously quantify the thermodynamic and proteolytic stability of cyclopropyl-substituted peptides, researchers must employ orthogonal, self-validating experimental designs. The following protocols ensure that structural observations correlate directly with biological stability.
Fig 2: Self-validating workflow for thermodynamic and proteolytic stability profiling.
Protocol 1: Thermodynamic Profiling via CD and DSC
Objective: To determine the enthalpy (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified cyclopropyl-peptide in a physiologically relevant buffer (e.g., 10 mM Phosphate buffer, pH 7.4) to a final concentration of 50
M for CD and 1 mM for DSC. Degas the samples under vacuum for 15 minutes to prevent bubble formation during heating. -
CD Thermal Melt:
-
Load the sample into a 1 mm path-length quartz cuvette.
-
Monitor ellipticity at the wavelength corresponding to the structural maximum (e.g., 222 nm for helical/turn character).
-
Ramp temperature from 5°C to 95°C at a rate of 1°C/min.
-
-
DSC Scanning:
-
Load the sample and a matched buffer reference into the DSC cells.
-
Perform a baseline scan (buffer vs. buffer) followed by the sample scan from 5°C to 95°C at 1°C/min.
-
-
Data Deconvolution: Fit the DSC endotherm to a non-two-state or two-state unfolding model using the instrument's thermodynamic software to extract
and .
Protocol 2: In Vitro Proteolytic Degradation Assay
Objective: To quantify the kinetic resistance to enzymatic cleavage.
Causality & Self-Validation: By utilizing an internal standard (a stable, non-interfering isotope or distinct peptide), the LC-MS quantification accounts for any matrix effects or ionization suppression, ensuring that the calculated half-life (
Step-by-Step Methodology:
-
Enzyme Activation: Prepare a 1 mg/mL solution of Pronase (a broad-spectrum protease mixture) or specific human serum in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM
). -
Incubation: Incubate the cyclopropyl-peptide (100
M) with the protease mixture at 37°C. -
Quenching & Sampling: At predefined time intervals (0, 15, 30, 60, 120, 240, 480 mins, and 24 hours), extract 50
L aliquots. Immediately quench the reaction by adding 50 L of 1% Trifluroacetic acid (TFA) in acetonitrile containing 10 M of the internal standard. -
Centrifugation: Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant into a UPLC-MS/MS system. Monitor the disappearance of the parent peptide mass.
-
Kinetic Calculation: Plot the natural log of the remaining peptide concentration versus time. Fit to a first-order decay model to calculate the degradation rate constant (
) and half-life ( ).
References
- Source: National Institutes of Health (NIH)
- An In-Depth Technical Guide to Boc-D-Cyclopropylalanine-DCHA Source: BenchChem URL
- Source: Defense Technical Information Center (DTIC)
- Nanostructure Design Using Protein Building Blocks Enhanced by Conformationally Constrained Synthetic Residues Source: ACS Publications URL
- Turn Conformation of β-Amino Acid-Based Short Peptides Promoted by an Amidothiourea Moiety at C-Terminus Source: Xiamen University URL
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Source: MDPI URL
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
conformational analysis of 2-Cyclopropyl-2-acetamidopropanoic acid
An In-depth Technical Guide to the Conformational Analysis of 2-Cyclopropyl-2-acetamidopropanoic Acid
Abstract
The conformational landscape of a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a thorough understanding of a molecule's preferred three-dimensional structures is paramount for rational drug design, optimizing ligand-receptor interactions, and predicting metabolic stability. This guide provides an in-depth technical exploration of the , a molecule incorporating two key structural motifs known to significantly influence molecular geometry: a cyclopropyl ring and an acetamido group. By integrating state-of-the-art computational modeling with established experimental techniques, we present a comprehensive framework for elucidating the conformational preferences of this and related molecules. This document is intended for researchers, medicinal chemists, and scientists engaged in the field of drug discovery and development.
Introduction: The Structural Imperatives of a Bioactive Molecule
In modern drug discovery, the principle that function follows form is a central tenet. The ability of a small molecule to bind to a biological target with high affinity and selectivity is intrinsically linked to its three-dimensional conformation. 2-Cyclopropyl-2-acetamidopropanoic acid presents a fascinating case study in conformational control. It contains a quaternary α-carbon substituted with a cyclopropyl group, a methyl group, an acetamido group, and a carboxylic acid. Each of these functional groups imparts distinct stereoelectronic properties that collectively govern the molecule's conformational equilibrium.
-
The Cyclopropyl Group as a "Conformational Clamp" : The cyclopropane ring is a highly valued structural motif in medicinal chemistry.[1][2] Its rigid, strained three-membered ring acts as a "conformational clamp," restricting rotation around adjacent single bonds.[3] This pre-organization of a molecule into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[3][4][5] Furthermore, the unique electronic structure of the cyclopropyl ring can enhance metabolic stability and improve other pharmacokinetic properties.[4][5]
-
The Acetamido Group and Rotational Restriction : The acetamido (amide) functionality introduces another layer of conformational constraint. Due to resonance delocalization of the nitrogen lone pair with the carbonyl group, the C-N bond possesses significant partial double-bond character.[6][7] This creates a substantial energy barrier to rotation, typically locking the amide bond in a planar cis or trans conformation.[7][8]
This guide will systematically deconstruct the by first exploring its potential energy surface through computational methods and then detailing the experimental techniques used to validate and refine these theoretical models.
Theoretical Approach: In Silico Exploration of the Conformational Landscape
Computational chemistry provides a powerful, resource-efficient means to explore the vast conformational space of a molecule.[9] By identifying all low-energy minima on the potential energy surface, we can predict the most probable conformations the molecule will adopt. A multi-level approach, combining rapid, broad searching with high-accuracy refinement, ensures both comprehensive coverage and reliable results.[10]
Computational Methodology Protocol
-
3D Structure Generation : The analysis begins with the generation of a 3D structure from its 2D representation. This can be accomplished using molecular editing software such as Ketcher, which is integrated into programs like VEGA ZZ.[11]
-
Systematic Conformational Search : A systematic search is performed by rotating all flexible bonds (torsion angles) in discrete steps. For 2-Cyclopropyl-2-acetamidopropanoic acid, the key rotatable bonds are around the Cα-cyclopropyl, Cα-carboxyl, and C(O)-N axes. This initial exploration is typically performed using a computationally inexpensive Molecular Mechanics (MM) force field (e.g., SP4, MMFF).[11] This step generates a large pool of potential conformers.
-
Energy Minimization and Clustering : Each generated conformer is subjected to energy minimization to relax it to the nearest local energy minimum. Redundant conformers are then removed by clustering structures based on a root-mean-square deviation (RMSD) threshold, typically around 0.1-0.2 Å.[9][12]
-
Quantum Mechanics (QM) Refinement : The unique, low-energy conformers identified by the MM search are then re-optimized using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.[13][14] This step provides highly accurate geometries and relative energies, which are crucial for determining the stability of each conformer.
-
Population Analysis : The relative free energies obtained from the QM calculations are used to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298 K).[10] This allows for the prediction of the relative abundance of each conformation in a thermally equilibrated ensemble. Key intramolecular interactions, such as potential hydrogen bonds between the amide N-H and the carboxyl oxygen, are also analyzed.[15][16][17]
Computational Workflow Diagram
Caption: Computational workflow for conformational analysis.
Experimental Validation: From Theory to Reality
While computational models provide invaluable predictive insights, experimental validation is essential to confirm the conformational preferences in a real-world setting. A combination of solution-phase and solid-state techniques offers a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for studying the conformation of molecules in solution.[18] It provides data that reflects the time-averaged state of all populated conformers.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of 2-Cyclopropyl-2-acetamidopropanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence conformational equilibria, particularly through hydrogen bonding.
-
1D NMR Acquisition : Acquire standard ¹H and ¹³C{¹H} spectra. The chemical shift of the amide proton is particularly sensitive to its environment and participation in hydrogen bonding.[6][19]
-
2D COSY & TOCSY : Acquire Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) spectra to assign all proton resonances within each spin system (e.g., the cyclopropyl protons, the acetamido methyl protons).
-
2D NOESY/ROESY : Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. Cross-peaks in these spectra indicate protons that are close in space (< 5 Å), providing direct evidence for specific conformations.[20] For example, an NOE between a cyclopropyl proton and the acetamido methyl proton would define their relative orientation.
-
Variable Temperature (VT) NMR : Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K to 353 K). Changes in the spectra, such as the coalescence of signals, can reveal dynamic processes like the rate of rotation around the amide C-N bond and provide access to the rotational energy barrier.[7][8]
Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[21][22] This structure typically represents the global minimum energy conformer, serving as a crucial benchmark for the computational results.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement : The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then used to build and refine a model of the molecular structure, yielding precise atomic coordinates, bond lengths, and bond angles.[23][24]
Experimental Validation Workflow Diagram
Caption: Experimental workflow for conformational validation.
Integrated Analysis: Synthesizing a Unified Model
The true power of this dual approach lies in the synthesis of the theoretical and experimental data. The solid-state structure from X-ray crystallography should correspond to one of the lowest-energy minima identified by the QM calculations. The NMR data, representing a population-weighted average in solution, should be consistent with the ensemble of low-energy conformers predicted by the Boltzmann analysis. Discrepancies can point to specific solvent effects or limitations in the computational model, prompting further refinement.
Quantitative Data Summary
The results from an integrated analysis can be summarized for clarity. The following table illustrates the type of data that would be generated for the most stable conformers.
| Conformer ID | Relative Energy (kcal/mol) | Key Torsion Angle (C-Cα-Cγ-Cδ) | Intramolecular H-Bond (N-H···O=C) Distance (Å) | Predicted Population (298 K) | Key Predicted NOE |
| Conf-1 | 0.00 | +65° | 2.1 | 75% | Cα-H / Cγ-H |
| Conf-2 | 0.85 | -70° | 2.3 | 20% | Cα-H / N-H |
| Conf-3 | 1.50 | +175° | None | 5% | Cβ-CH₃ / Cγ-H |
Conclusion and Implications for Drug Design
The reveals a molecule with a significantly restricted conformational landscape. This rigidity, primarily enforced by the cyclopropyl group and the planar amide bond, is a highly desirable trait in drug design. By locking the molecule into a limited set of well-defined, low-energy conformations, the entropic cost of binding to a protein target is reduced, which can lead to a substantial increase in binding affinity and potency.[3][4]
Understanding this conformational profile allows medicinal chemists to:
-
Design Potent Ligands : Use the rigid scaffold as a foundation for orienting pharmacophoric elements in a precise three-dimensional arrangement to maximize interactions with a target receptor.
-
Improve Selectivity : A conformationally constrained molecule is less likely to adopt shapes that allow it to bind to off-target proteins, thereby reducing side effects.[4][5]
-
Enhance Bioavailability : The cyclopropyl group often confers metabolic stability by shielding adjacent bonds from enzymatic degradation, contributing to improved pharmacokinetic properties.[1][4]
References
-
Nanalysis. Using NMR to observe the restricted rotation in amide bonds. [Link]
-
Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]
-
Patsnap Eureka. How to Measure Amide Group Shifts with NMR for Structural Analysis. [Link]
-
AZoM. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]
-
PMC. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. [Link]
-
PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. [Link]
-
ACS Publications. Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]
-
Computational Chemistry Online. Conformational Sampling. [Link]
-
ResearchGate. (PDF) Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. [Link]
-
Frontiers. Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]
-
ChemRxiv. Understanding Conformational Entropy in Small Molecules. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
ACS Publications. Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. [Link]
-
ResearchGate. Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations | Request PDF. [Link]
-
World Scientific Publishing. CONFORMATIONAL PREFERENCES OF N-ACETYL–GLYCINE–GLYCINE–N′-METHYLAMIDE: A THEORETICAL STUDY. [Link]
-
Rowan. Conformational Searching. [Link]
-
ResearchGate. (PDF) Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. [Link]
-
PMC. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
AZoM. XRD Investigation and Refinement of Acetaminophen. [Link]
-
AZoOptics. Investigating Acetaminophen with X-Ray Diffraction (XRD). [Link]
-
Shimadzu. How to evaluate solid pharmaceutical drugs (1): Confirming the crystal form of an API. [Link]
-
Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Measure Amide Group Shifts with NMR for Structural Analysis [eureka.patsnap.com]
- 7. azom.com [azom.com]
- 8. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 9. calcus.cloud [calcus.cloud]
- 10. Conformational Searching | Rowan [rowansci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. azom.com [azom.com]
- 22. migrationletters.com [migrationletters.com]
- 23. azooptics.com [azooptics.com]
- 24. rigaku.com [rigaku.com]
Engineering Peptide Conformation: The Role of Cyclopropyl Groups in Amino Acid Rigidity and Drug Design
Executive Summary: The Biophysical Mandate for Conformational Restriction
In the realm of drug development, linear peptides frequently fail in clinical translation due to two fundamental biophysical flaws: profound conformational flexibility and high susceptibility to proteolytic cleavage. When a flexible peptide binds to its target receptor, it must "freeze" into a specific bioactive conformation. This loss of degrees of freedom incurs a massive entropic penalty , severely limiting binding affinity 1.
To circumvent this, application scientists employ conformational restriction . By engineering cyclopropyl groups into the amino acid backbone—such as 1-aminocyclopropanecarboxylic acid (ACC) or cyclopropane-derived dipeptide isosteres—we enforce a rigid, pre-organized geometry. This whitepaper details the mechanistic causality, quantitative profiling, and self-validating synthetic workflows required to successfully deploy cyclopropyl groups in modern peptidomimetic drug design.
Mechanistic Causality: The Cyclopropyl Advantage
The causality behind cyclopropyl-induced rigidity lies in the unique orbital hybridization of the three-membered ring. The carbon-carbon bonds in a cyclopropane ring possess significant
When incorporated into a peptide backbone, this rigid ring creates severe steric hindrance that restricts the rotation of the adjacent amide bonds. Specifically, the torsional angles (
By pre-organizing the peptide into its biologically active conformation before it encounters the target, we effectively pay the entropic cost of binding in advance. Furthermore, the unnatural steric bulk of the cyclopropyl group shields adjacent peptide bonds from enzymatic degradation, drastically improving the in vivo half-life 1.
Logical flow of cyclopropyl-induced conformational restriction in peptide drug design.
Quantitative Conformational Profiling
To justify the synthetic effort of cyclopropyl incorporation, we must analyze the quantitative biophysical returns. The table below summarizes the comparative data between flexible natural amino acids and their cyclopropane-restricted counterparts, demonstrating the profound impact on structural predictability and target affinity 4, 5.
| Amino Acid / Isostere | Torsional Restriction ( | Preferred Secondary Structure | Relative Receptor Affinity | Proteolytic Stability |
| L-Alanine (Natural) | Highly flexible | Context-dependent ( | Baseline (1x) | Low ( |
| ACC (1-Aminocyclopropanecarboxylic acid) | Up to 50x increase | High ( | ||
| cis-Cyclopropane Isostere | Restricted (Turn-like) | Reverse turn ( | Low | High |
| trans-Cyclopropane Isostere | Restricted (Extended) | Extended linear conformation | Sub-nM ( | High |
Experimental Workflow: Synthesis & Validation of Cyclopropane Peptidomimetics
The synthesis of cyclopropane-containing dipeptide isosteres requires precise stereocontrol. As a self-validating protocol, the following workflow integrates enantioselective catalysis with rigorous NMR structural validation to ensure the synthesized mimetic adopts the intended conformation before biological testing.
Experimental workflow for synthesizing and validating cyclopropane-derived peptidomimetics.
Step-by-Step Methodology
Step 1: Preparation of Allylic Diazoacetate Precursors
-
Action: Synthesize the allylic diazoacetate from the corresponding allylic alcohol using standard diazo transfer reagents (e.g.,
-ABSA). -
Causality: This establishes the highly reactive carbenoid precursor required for intramolecular ring closure, ensuring the cyclopropane ring forms precisely at the intended backbone coordinates.
Step 2: Enantioselective Intramolecular Cyclopropanation
-
Action: React the diazoacetate with a chiral rhodium(II) catalyst, specifically
orngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> , in anhydrous dichloromethane at room temperature [](). -
Causality: Standard Simmons-Smith conditions lack the necessary stereocontrol. The chiral Rh(II) catalyst dictates the facial approach of the metallocarbene, yielding the cyclopropyl lactone in
enantiomeric excess. This absolute stereochemistry is non-negotiable for target receptor recognition.
Step 3: Lactone Opening via Weinreb Amidation
-
Action: Treat the intermediate cyclopropyl lactone with N,O-dimethylhydroxylamine hydrochloride and an organoaluminum reagent to form the Weinreb amide 5.
-
Causality: Direct hydrolysis of the lactone often leads to epimerization or poor yields. The Weinreb protocol allows for mild, controlled opening of the lactone, preserving the delicate cyclopropane stereocenters while providing a handle for subsequent functionalization into a dipeptide isostere.
Step 4: Integration via Solid-Phase Peptide Synthesis (SPPS)
-
Action: Protect the newly formed cyclopropyl amino acid with an Fmoc group and couple it to the growing peptide chain on a Wang or Rink amide resin using HATU/DIPEA coupling chemistry.
-
Causality: SPPS allows for the rapid, iterative assembly of the full peptidomimetic sequence around the rigidified core.
Step 5: Self-Validation via NMR and Simulated Annealing
-
Action: Perform 2D NOESY/ROESY NMR spectroscopy on the purified peptide in an explicit solvent box (e.g., DMSO-d6). Extract interproton distance restraints and apply simulated annealing molecular dynamics.
-
Causality: This is the critical self-validating step. Biological assays are meaningless if the peptide did not adopt the intended conformation. By comparing the calculated solution structure against the theoretical bound structure (derived from X-ray crystallography), we definitively prove that the cyclopropyl group successfully pre-organized the peptide [[5]]().
Case Studies in Drug Development
A. HIV-1 Protease Inhibitors
The active site of HIV-1 protease requires inhibitors to bind in an extended
B. Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
In the design of nNOS inhibitors, the insertion of a rigid, electron-withdrawing cyclopropyl ring was used to dictate the spatial orientation of the inhibitor's tail. The rigidity forced the adjacent amino group to face exclusively toward the active site Glu592 residue, recruiting it as a hydrogen-bonding partner. Furthermore, the cyclopropyl fragment successfully blocked metabolic oxidation at the benzylic position, solving a major pharmacokinetic liability 1.
C. Leu-Enkephalin Analogues
Leu-enkephalin binds to opioid receptors via a specific
References
-
Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. PubMed / National Institutes of Health. URL:[Link]
-
Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. PubMed / National Institutes of Health. URL:[Link]
-
Conformational profile of 1-aminocyclopropanecarboxylic acid. Theoretical Chemistry Accounts / ResearchGate. URL:[Link]
-
Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase. PMC / National Institutes of Health. URL:[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]
Sources
- 1. Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ionization Thermodynamics of 2-Cyclopropyl-2-acetamidopropanoic Acid: A Technical Guide to pKa Determination
Executive Summary
In modern peptidomimetic design and drug discovery, the incorporation of highly substituted, unnatural amino acids is a primary strategy for inducing conformational restriction and enhancing proteolytic stability. 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9) represents a uniquely challenging structural motif[1]. Featuring an
Understanding the exact acid dissociation constant (pKa) of its carboxylic acid group is critical for predicting its lipophilicity (log D), membrane permeability, and receptor-binding thermodynamics. This whitepaper dissects the mechanistic causality behind its pKa shift and outlines a self-validating experimental protocol for accurate pKa determination in the face of poor aqueous solubility.
Theoretical Framework: Structural Causality of the pKa Shift
The pKa of a functional group is not a static property; it is a dynamic thermodynamic equilibrium dictated by the relative stability of the neutral acid versus its conjugate base. For 2-cyclopropyl-2-acetamidopropanoic acid, three distinct structural vectors drive its pKa away from the standard
The N-Acetylation Effect (Removal of the -I Inductive Pull)
Standard
By N-acetylating the amine, the cationic charge is neutralized, converting it into an amide. The amide group is significantly less electron-withdrawing. Without the strong cationic
Steric Hindrance and the Desolvation Penalty
The
The Cyclopropyl +I Inductive Effect
Unlike standard linear alkyl chains, the cyclopropyl ring possesses unique orbital hybridization (bent "banana" bonds with higher s-character), which imparts a distinct electron-donating (
Combining these factors, the predicted pKa of 2-cyclopropyl-2-acetamidopropanoic acid shifts from the ~2.3 baseline of standard amino acids to a significantly less acidic 3.8 – 4.1 .
Structural factors driving the pKa shift in 2-Cyclopropyl-2-acetamidopropanoic acid.
Comparative Ionization Data
To contextualize this shift, we can compare the predicted values against structurally related reference compounds.
| Compound | Structural Feature | Experimental/Predicted pKa (COOH) |
| L-Alanine | Standard | ~2.3 |
| 2-Aminoisobutyric acid | ~2.6 | |
| N-Acetylalanine | N-Acetylated | ~3.7 |
| 2-Cyclopropyl-2-acetamidopropanoic acid | N-Acetylated, | 3.8 – 4.1 (Predicted) |
Experimental Workflows: A Self-Validating Protocol
Direct aqueous potentiometric titration of 2-cyclopropyl-2-acetamidopropanoic acid is prone to failure. The high lipophilicity of the cyclopropyl group severely limits aqueous solubility. If the compound precipitates during titration, the pH will artificially stabilize, resulting in a false reading known as the "Gibbs pKa"[4].
To ensure absolute trustworthiness and scientific integrity, we must utilize a Cosolvent Potentiometric Titration with Yasuda-Shedlovsky Extrapolation [5][6].
Step-by-Step Methodology
Phase 1: System Calibration (The Four-Plus Method)
-
Prepare a titration medium of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological osmolarity.
-
Calibrate the glass electrode using the Four-Plus method to account for the altered liquid junction potential in organic-aqueous mixtures[5].
-
Run a "blank titration" (solvent only) to quantify and subtract any background buffering capacity caused by dissolved atmospheric
.
Phase 2: Cosolvent Titration
-
Dissolve the analyte in three distinct methanol-water mixtures: 30%, 40%, and 50% MeOH (v/v). The organic cosolvent prevents precipitation of the neutral acid species.
-
Titrate each solution with standardized 0.5 M KOH from pH 2.0 to 7.0 to determine the apparent pKa (
) in each specific dielectric environment. -
Self-Validation Check (Hysteresis): Immediately perform a back-titration using 0.5 M HCl. The forward and backward titration curves must perfectly overlay. Any hysteresis indicates kinetic trapping, incomplete dissolution, or micro-precipitation, rendering the data invalid.
Phase 3: Yasuda-Shedlovsky Extrapolation
Because the pKa is dependent on the dielectric constant (
Cosolvent potentiometric titration workflow using Yasuda-Shedlovsky extrapolation.
Representative Extrapolation Data
The following table demonstrates how the raw
| Cosolvent Ratio (MeOH %v/v) | Dielectric Constant ( | Apparent | ||
| 30% | 62.8 | 0.0159 | 4.35 | 5.94 |
| 40% | 58.3 | 0.0171 | 4.52 | 6.04 |
| 50% | 53.8 | 0.0185 | 4.71 | 6.17 |
| 0% (Pure Water) | 78.3 | 0.0127 | ~3.95 | 5.65 |
Note: The linear fit (
Conclusion
The precise determination of the pKa for highly modified unnatural amino acids like 2-cyclopropyl-2-acetamidopropanoic acid requires a deep understanding of both structural thermodynamics and analytical limitations. By recognizing the desolvation penalties and inductive shifts caused by the cyclopropyl and N-acetyl groups, and by employing a rigorously self-validating Yasuda-Shedlovsky extrapolation protocol, researchers can reliably bypass solubility limits to obtain high-fidelity physicochemical data essential for downstream drug development.
References
-
95525-82-9 | 2-Cyclopropyl-2-acetamidopropanoic acid. Aaron Chemicals.[1]
-
pK a Values determined for the amino acids 1-4 and their N-acetyl derivatives. ResearchGate.[3]
-
Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? Chemistry Stack Exchange.[2]
-
Development of Methods for the Determination of pKa Values - PMC. National Institutes of Health (NIH).[4]
-
PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed. National Institutes of Health (NIH).[5]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
-
pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC. National Institutes of Health (NIH).[6]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential of 2-Cyclopropyl-2-acetamidopropanoic Acid: A Technical Guide to Biological Target Identification
Executive Summary
As a Senior Application Scientist, I approach the deorphanization of unnatural amino acids not merely as a screening exercise, but as a rational deduction of pharmacophoric geometry. 2-Cyclopropyl-2-acetamidopropanoic acid (CAS 95525-82-9) is a highly specialized, sterically hindered unnatural amino acid. By analyzing its unique structural constraints—specifically its
Structural Pharmacophore Analysis
The pharmacological utility of 2-cyclopropyl-2-acetamidopropanoic acid stems from three critical structural features:
-
-Tetrasubstitution (Methyl & Cyclopropyl): The extreme steric bulk of the cyclopropyl ring restricts the
and dihedral angles, locking the molecule into a highly restricted conformational space. Furthermore, the absence of an -proton makes it highly resistant to standard enzymatic racemization or transamination. -
N-Acetylation: The acetyl capping group neutralizes the positive charge of the primary amine at physiological pH, significantly increasing the molecule's lipophilicity (LogP) and mimicking a peptide bond. This makes it an excellent candidate for peptidomimetic drug design and protects it from endogenous aminopeptidases.
-
Propanoic Acid Backbone: Maintains the essential carboxylate anchor required for recognition by amino acid transporters and target receptors.
Primary Biological Targets & Mechanistic Rationale
Target Class 1: L-type Amino Acid Transporter 1 (LAT1 / SLC7A5)
LAT1 is a sodium-independent antiporter responsible for the cellular uptake of large, neutral, and aromatic amino acids. It is notoriously overexpressed in various malignancies and at the blood-brain barrier (BBB).
-
Mechanistic Causality: LAT1 possesses a highly hydrophobic and spacious substrate-binding pocket designed to accommodate bulky side chains[1]. Because 2-cyclopropyl-2-acetamidopropanoic acid is
-tetrasubstituted, it possesses the necessary pharmacophoric bulk to bind the LAT1 pocket with high affinity. However, extreme steric hindrance often prevents the transporter from undergoing the necessary conformational change from the outward-open to the inward-open state. Consequently, such molecules frequently act as potent competitive inhibitors rather than translocated substrates[1].
Target Class 2: Metabotropic Glutamate Receptors (mGluRs)
-
Mechanistic Causality: Cyclopropyl amino acid derivatives are classic, highly potent ligands for Group II and Group III metabotropic glutamate receptors[2]. Once the N-acetyl group is cleaved by intracellular or systemic acylases, the rigid cyclopropyl core restricts the spatial relationship between the carboxylic acid and the free amine. This forces the molecule into an optimal trajectory that perfectly matches the binding geometry of the Venus flytrap domain of mGluRs. This conformational restriction minimizes the entropic penalty upon binding, leading to exceptionally high receptor affinity[2].
Target Class 3: Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes
Metabolic enzymes such as GABA aminotransferase (GABA-AT) and ornithine decarboxylase (ODC) rely on PLP to form an external aldimine with the substrate's amino group.
-
Mechanistic Causality: The catalytic mechanism of PLP-dependent enzymes strictly requires the abstraction of the
-proton to form a quinonoid intermediate[3]. Because the deacetylated form of 2-cyclopropyl-2-acetamidopropanoic acid lacks an -proton (substituted instead by methyl and cyclopropyl groups), the enzyme cannot proceed past the external aldimine stage. This results in a dead-end complex, rendering the compound a potent mechanism-based (suicide) inhibitor[3].
Fig 1. Mechanism of PLP-enzyme suicide inhibition by
Experimental Methodologies for Target Validation
A foundational rule of robust assay development is that every protocol must be a self-validating system . The following workflows are designed with strict internal controls to ensure data integrity.
Protocol 1: LAT1 Cis-Inhibition and Trans-Stimulation Assay
This assay determines whether the compound binds LAT1 and differentiates between an inhibitor and a substrate.
-
Cell Culture & Seeding: Plate MCF-7 cells (which possess high endogenous LAT1 expression) in 24-well plates. Causality: Using MCF-7 provides a physiologically relevant membrane lipid microenvironment, which is critical for proper SLC transporter folding compared to artificial liposomes.
-
Pre-incubation: Wash cells with Na+-free Hank's Balanced Salt Solution (HBSS) and incubate with the test compound (10–1000
M) for 10 minutes. Causality: Utilizing a Na+-free buffer isolates LAT1 activity (which is strictly sodium-independent), eliminating background noise from ubiquitous Na+-dependent transporters like ASCT2. -
Radioligand Addition: Introduce 1
M [ H]-L-Leucine for exactly 3 minutes. Causality: A strict 3-minute window ensures the measurement of initial linear transport velocity ( ) before intracellular accumulation alters the concentration gradient. -
Transport Arrest: Rapidly wash 3x with ice-cold HBSS containing 1 mM unlabeled L-Leucine. Causality: The sudden temperature drop rigidifies the plasma membrane, instantly halting transporter kinetics. Simultaneously, the massive excess of unlabeled Leucine competitively displaces any surface-bound radioligand, preventing false-positive signals.
-
Lysis & Quantification: Lyse cells with 0.1 M NaOH and quantify via liquid scintillation counting.
-
Self-Validation (Z'-factor): Include BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control. The assay run is only accepted if the calculated Z'-factor is
0.5.
Fig 2. Self-validating workflow for the LAT1 cis-inhibition radioligand assay.
Protocol 2: PLP-Enzyme Suicide Inhibition Kinetics
-
Enzyme Preparation: Incubate purified recombinant PLP-dependent enzyme with the deacetylated test compound.
-
Time-Dependent Inactivation: Extract aliquots at 0, 5, 10, 20, and 30 minutes, diluting them 1:100 into a reaction buffer containing saturating natural substrate and a colorimetric readout. Causality: The rapid 1:100 dilution immediately stops further inhibition by dropping the inhibitor concentration far below its
, allowing accurate measurement of the residual active enzyme. -
Kitz-Wilson Plot Analysis: Plot the natural log of residual activity vs. time to determine
and . Causality: This mathematical modeling is strictly required to prove irreversible suicide inhibition as opposed to simple competitive binding.
Quantitative Data Presentation
To benchmark the expected pharmacological profile of 2-cyclopropyl-2-acetamidopropanoic acid, we compare its predicted metrics against standard clinical and experimental controls.
| Target Class | Assay Type | Reference Control Compound | Control Affinity/Kinetics | Predicted Compound Profile |
| LAT1 (SLC7A5) | Cis-Inhibition ( | BCH | ||
| mGluR (Group II) | Receptor Binding ( | DCG-IV / ACPD | ||
| PLP-Enzymes | Suicide Inhibition ( | Vigabatrin (GABA-AT) | Time-dependent irreversible inactivation expected |
Conclusion
2-Cyclopropyl-2-acetamidopropanoic acid is far more than a simple synthetic building block; its rationally restricted geometry makes it a highly potent scaffold for targeting LAT1, mGluRs, and PLP-dependent enzymes. By employing self-validating kinetic and radioligand assays, drug development professionals can effectively map its polypharmacology and leverage its unique
References
1.[1] Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). ACS Publications / Journal of Medicinal Chemistry. 1 2.[2] (2S,1′S,2′R,3′R)-2-(2′-Carboxy-3′ -hydroxymethylcyclopropyl) Glycine Is a Highly Potent Group 2 and 3 Metabotropic Glutamate Receptor Agonist with Oral Activity. ResearchGate / Tetrahedron. 2 3.[3] Labelled amino acids and PLP-dependent enzymes. Science.gov. 3
Sources
history and discovery of 2-Cyclopropyl-2-acetamidopropanoic acid
An In-depth Technical Guide to the Synthesis and Potential Significance of 2-Cyclopropyl-2-acetamidopropanoic Acid
This technical guide delves into the synthesis, and potential scientific context of 2-Cyclopropyl-2-acetamidopropanoic acid. While direct historical and discovery data for this specific molecule is not extensively documented in publicly accessible literature, this paper provides a comprehensive overview based on the established chemistry of related cyclopropane-containing carboxylic acids and acetamido compounds. By examining the synthesis and known applications of structural analogs, we can infer logical synthetic pathways and potential areas of interest for researchers in drug discovery and organic chemistry. This document serves as a foundational resource for scientists and professionals in drug development, offering insights into the design, synthesis, and potential utility of this novel compound.
PART 1: Introduction to Cyclopropane Moieties in Medicinal Chemistry
The cyclopropyl group is a highly valuable structural motif in medicinal chemistry. Its unique electronic and conformational properties often lead to improvements in metabolic stability, potency, and selectivity of drug candidates.[1][2] The rigid three-membered ring introduces conformational constraint, which can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.[1] Furthermore, the high s-character of the carbon-carbon bonds in the cyclopropane ring can influence the acidity of adjacent protons and the overall electronic nature of the molecule.[1]
The incorporation of cyclopropyl groups can also reduce the susceptibility of a compound to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance.[1] This can lead to an improved pharmacokinetic profile, including a longer half-life in the body.[1] Given these advantages, the synthesis of novel molecules containing the cyclopropyl moiety, such as 2-Cyclopropyl-2-acetamidopropanoic acid, is of significant interest to the scientific community.
PART 2: Postulated Synthesis of 2-Cyclopropyl-2-acetamidopropanoic Acid
Proposed Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be derived from a key intermediate, an amino acid with a cyclopropyl group at the alpha-position.
Caption: Synthetic routes to the key amino acid intermediate.
Step 2: Acetylation of 2-Amino-2-cyclopropylpropanoic Acid
The final step involves the acetylation of the amino group of the synthesized amino acid.
-
Reaction: 2-Amino-2-cyclopropylpropanoic acid is treated with acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the acid generated during the reaction.
-
Purification: The resulting 2-Cyclopropyl-2-acetamidopropanoic acid can be purified by standard techniques such as recrystallization or column chromatography.
PART 3: Potential Applications and Scientific Interest
The structural features of 2-Cyclopropyl-2-acetamidopropanoic acid suggest several potential areas of scientific and therapeutic interest.
Pharmaceutical Research
-
Enzyme Inhibition: The constrained cyclopropyl group and the acetamido moiety could allow the molecule to act as a specific enzyme inhibitor. Many enzyme inhibitors are amino acid derivatives.
-
Neurotransmitter Modulation: The core α-amino acid structure is a common feature in molecules that interact with neurotransmitter systems. [5]The cyclopropyl group could confer selectivity for specific receptor subtypes.
-
Antiviral or Anticancer Agents: The incorporation of unnatural amino acids is a known strategy in the development of antiviral and anticancer drugs.
Organic Synthesis and Material Science
-
Building Block: This compound could serve as a valuable chiral building block for the synthesis of more complex molecules, including peptides and natural product analogs.
-
Polymer Chemistry: Acetamido-containing monomers can be used in the synthesis of novel polymers with specific properties.
Data Summary of Related Compounds
To provide context, the following table summarizes key information for structurally related compounds found in the literature.
| Compound Name | CAS Number | Molecular Formula | Key Applications/Properties |
| 2-Cyclopropyl-2-methylpropanoic acid | 71199-13-8 | C7H12O2 | Investigated for effects on neurotransmitter systems. [5][6] |
| 2-Cyclopropylpropanoic acid | 98485-33-7 | C6H10O2 | Used in organic synthesis. [7] |
| 2-Amino-2-(1-methylcyclopropyl)propanoic acid | 21231-73-2 | C7H13NO2 | A cyclopropyl-containing amino acid. [3] |
| 2-cyclopropyl-2-hydroxyacetic acid | 5617-84-5 | C5H8O3 | A building block in chemical synthesis. [8] |
PART 4: Conclusion
While the history and discovery of 2-Cyclopropyl-2-acetamidopropanoic acid are not explicitly detailed in current scientific literature, its synthesis is highly feasible through established chemical transformations. Based on the known biological activities of related cyclopropane-containing molecules, this compound represents a promising candidate for further investigation in medicinal chemistry and drug discovery. The proposed synthetic route provides a clear and logical pathway for its preparation, enabling researchers to explore its potential applications. This guide serves as a testament to the power of predictive chemistry, allowing for the exploration of novel chemical space even in the absence of direct historical precedent.
References
-
PubChem. (n.d.). 2-Cyclopropyl-2-methylpropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
-
National Institutes of Health. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.
-
PubChem. (n.d.). 2-Cyclopropyl-2-hydroxypropanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US11479552B2 - Substituted piperidine compounds and their use.
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
-
European Patent Office. (n.d.). EP 3191454 B1 - CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. Retrieved from [https://data.epo.org/publication-server/document?i=55977595&q=pn%3DEP3191454, and not(pa all "Takeda Pharmaceutical Company Limited")&s=file-number:desc&parent=publication-server/search-results&random=7648]([Link], and not(pa all "Takeda Pharmaceutical Company Limited")&s=file-number:desc&parent=publication-server/search-results&random=7648)
-
ChemRxiv. (n.d.). Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Patent Gazette. (n.d.). GCC Patent Office. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
MDPI. (2016, November 25). A Historical Overview of Natural Products in Drug Discovery. Retrieved from [Link]
-
ACS Publications. (2020, January 29). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
- 6. 2-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 53936680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Cyclopropylpropanoic acid | 98485-33-7 [sigmaaldrich.com]
- 8. 2-cyclopropyl-2-hydroxyacetic acid | 5617-84-5 [sigmaaldrich.com]
Molecular Characterization and Therapeutic Utility of 2-Cyclopropyl-2-acetamidopropanoic Acid: A Technical Guide
Executive Summary
In the landscape of modern peptidomimetic drug design, the incorporation of unnatural amino acids is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9) is a highly specialized, conformationally restricted building block[1]. With a molecular formula of C8H13NO3 and a standard molecular weight of 171.19 g/mol , this compound introduces a quaternary alpha-carbon into peptide backbones. This technical whitepaper details the structural logic, pharmacological utility, and the rigorous analytical methodologies required to validate the molecular weight and formula of this compound during drug development.
Structural Elucidation & Physicochemical Profiling
The structural identity of 2-Cyclopropyl-2-acetamidopropanoic acid is defined by a propanoic acid backbone where the alpha-carbon (C2) is fully substituted. It features a methyl group, a cyclopropyl ring, and an acetamido group (-NHCOCH3)[1]. This creates a sterically demanding quaternary center.
For synthetic chemists and formulators, distinguishing between the standard molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for mass spectrometry) is paramount.
Table 1: Physicochemical and Structural Properties
| Property | Value | Analytical Significance |
| Chemical Name | 2-Cyclopropyl-2-acetamidopropanoic acid | IUPAC nomenclature baseline. |
| CAS Registry Number | 95525-82-9 | Unique identifier for procurement[1]. |
| Molecular Formula | C8H13NO3 | Dictates theoretical isotopic distribution[1]. |
| Molecular Weight | 171.19 g/mol | Utilized for molarity and yield calculations[1]. |
| Monoisotopic Mass | 171.08954 Da | Target exact mass for HRMS validation[2]. |
| SMILES | CC(=O)NC(C)(C1CC1)C(=O)O | 2D structural representation for in silico modeling[1]. |
Pharmacological Rationale: The Cyclopropyl Advantage
Why do medicinal chemists intentionally design complex, sterically hindered unnatural amino acids like 2-Cyclopropyl-2-acetamidopropanoic acid into drug candidates? The causality lies in thermodynamics and enzymatic resistance[3].
When this amino acid is incorporated into a peptide sequence, the rigid, three-membered cyclopropyl ring severely restricts the
-
Reduced Entropic Penalty: By pre-organizing the peptide into its bioactive conformation, the molecule loses less entropy upon binding to its target receptor, which exponentially increases binding affinity[4].
-
Metabolic Shielding: The steric bulk at the quaternary alpha-carbon physically blocks proteases from accessing and hydrolyzing adjacent amide bonds, drastically extending the in vivo half-life of the drug[3].
This exact mechanistic rationale has been successfully deployed in the development of FDA-approved Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as voxilaprevir and glecaprevir, which rely heavily on cyclopropyl amino acid derivatives to achieve oral bioavailability and target potency[4].
Fig 1: Logical relationship between cyclopropyl substitution and improved pharmacological profiles.
Analytical Validation: LC-HRMS Protocol
To empirically verify the formula (C8H13NO3) and molecular weight of synthesized batches, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. Nominal mass instruments (like single quadrupoles) are insufficient because they cannot differentiate between isobaric interferences. An Orbitrap or Q-TOF instrument is required to achieve sub-5 ppm mass accuracy.
Table 2: Predicted ESI-HRMS Adducts
Because the molecule contains both a hydrogen-bond acceptor (amide) and an acidic proton (carboxylic acid), it ionizes efficiently in both positive and negative Electrospray Ionization (ESI) modes[2].
| Adduct Species | Theoretical m/z | Ionization Mode | Diagnostic Utility |
| [M+H]+ | 172.0968 | Positive (ESI+) | Primary confirmation of base mass[2]. |
| [M+Na]+ | 194.0788 | Positive (ESI+) | Confirms presence of oxygen-rich functional groups[2]. |
| [M-H]- | 170.0823 | Negative (ESI-) | Confirms the presence of the free carboxylic acid[2]. |
| [M+CH3COO]- | 230.1034 | Negative (ESI-) | Acetate adduct formed if mobile phase contains acetate[2]. |
Step-by-Step Self-Validating Methodology
This protocol is designed as a closed, self-validating loop. By incorporating system suitability checks and isotopic pattern matching, false positives are systematically eliminated.
Step 1: System Suitability & Calibration
-
Action: Infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.
-
Causality: Ensures the mass spectrometer's mass accuracy is strictly < 2 ppm. Without this baseline, empirical formula generation from exact mass is scientifically invalid.
Step 2: Sample Preparation
-
Action: Dissolve 1 mg of 2-Cyclopropyl-2-acetamidopropanoic acid in 1 mL of LC-MS grade Water:Acetonitrile (50:50, v/v). Dilute 1:100 in Water containing 0.1% Formic Acid.
-
Causality: The 1:100 dilution prevents detector saturation and ion suppression, ensuring the isotopic distribution (M, M+1, M+2) is not distorted by space-charge effects in the Orbitrap.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL onto a sub-2 µm C18 Reverse Phase UHPLC column. Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
-
Causality: The highly polar nature of the unmodified carboxylic acid requires starting with highly aqueous conditions (5% B) to ensure adequate column retention before elution. Formic acid ensures the compound remains protonated for ESI+ detection.
Step 4: ESI-HRMS Acquisition & Data Processing
-
Action: Operate the HRMS in full scan mode (
50-500). Extract the ion chromatogram for 172.0968 with a strict 5 ppm mass tolerance window. -
Causality (Self-Validation): Do not rely solely on the exact mass. Compare the experimental isotopic pattern against the theoretical theoretical pattern for C8H13NO3. The relative abundance of the
C isotope peak (M+1 at 173.100) must match the theoretical ~8.8% expected for an 8-carbon molecule. If the pattern diverges, the formula is rejected.
Fig 2: LC-HRMS workflow for verifying the molecular formula and weight of the target compound.
Conclusion
2-Cyclopropyl-2-acetamidopropanoic acid (C8H13NO3, MW: 171.19 g/mol ) is a potent tool in the medicinal chemist's arsenal. By leveraging its unique steric and entropic properties, drug developers can engineer peptides with superior target affinity and metabolic stability. However, the successful integration of this building block requires stringent analytical oversight. Utilizing the self-validating LC-HRMS protocols outlined above ensures that the structural integrity of the compound is unambiguously confirmed prior to downstream synthesis.
References
1.[1] "95525-82-9 | 2-Cyclopropyl-2-acetamidopropanoic acid", BLD Pharm. Available at: 2.[2] "2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) - PubChemLite", Université du Luxembourg. Available at: 3.[4] "Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor", PMC / National Institutes of Health. Available at: 4.[3] "Cyclopropane Derivatives and their Diverse Biological Activities", ResearchGate. Available at:
Sources
- 1. 95525-82-9|2-Cyclopropyl-2-acetamidopropanoic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Potent Inhibitors of Hepatitis C Virus NS3 Protease: Employment of a Difluoromethyl Group as a Hydrogen-Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Comprehensive Synthesis Protocol for 2-Cyclopropyl-2-acetamidopropanoic Acid
Executive Summary
The synthesis of highly substituted
Mechanistic Rationale & Experimental Design
As a self-validating synthetic system, every reagent choice in this protocol is dictated by the specific steric and electronic demands of the cyclopropyl-methyl quaternary center.
-
Phase 1: Why Bucherer-Bergs over Strecker? For sterically hindered substrates like cyclopropyl methyl ketone, the classical Strecker synthesis often suffers from poor yields and requires the isolation of highly toxic, unstable
-amino nitriles. The Bucherer-Bergs reaction circumvents this by trapping the transient aminonitrile intermediate with carbon dioxide (generated in situ from ammonium carbonate) to form a stable 5-cyclopropyl-5-methylhydantoin ring[2]. This irreversible cyclization acts as a thermodynamic sink, driving the equilibrium forward and ensuring high conversion rates.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Phase 2: Overcoming Hydrolytic Resistance The resulting 5,5-disubstituted hydantoin is notoriously resistant to standard acid-catalyzed hydrolysis due to the shielding effect of the rigid cyclopropyl and methyl groups[2]. Therefore, harsh alkaline conditions using barium hydroxide (
) at reflux are mandatory. Barium is strategically chosen over sodium or potassium because, post-hydrolysis, the cation can be quantitatively precipitated as insoluble barium sulfate ( ) upon the addition of sulfuric acid. This allows for the direct isolation of the zwitterionic 2-amino-2-cyclopropylpropanoic acid[3] from the filtrate, entirely avoiding tedious ion-exchange chromatography. -
Phase 3: Controlled N-Acetylation The final acetylation utilizes acetic anhydride under Schotten-Baumann conditions. Maintaining a basic pH (~10) ensures the sterically hindered
-amino group remains unprotonated and maximally nucleophilic, while the aqueous environment acts as a heat sink to safely dissipate the exothermic energy of the acylation.
Strategic Workflow Visualization
Fig 1. Three-step synthetic workflow for 2-cyclopropyl-2-acetamidopropanoic acid.
Physicochemical Properties of Intermediates
| Compound | Synthetic Role | CAS Number | Molecular Formula | Molecular Weight |
| Cyclopropyl methyl ketone | Starting Material | 765-43-5 | 84.12 g/mol | |
| 5-Cyclopropyl-5-methylhydantoin | Intermediate 1 | 5470-46-2 | 154.17 g/mol | |
| 2-Amino-2-cyclopropylpropanoic acid | Intermediate 2 | 5687-72-9 | 129.16 g/mol | |
| 2-Cyclopropyl-2-acetamidopropanoic acid | Final Product | 95525-82-9 | 171.20 g/mol |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 5-Cyclopropyl-5-methylhydantoin[5]
Reagents:
-
Cyclopropyl methyl ketone: 10.0 g (119 mmol, 1.0 eq)
-
Potassium cyanide (
): 11.6 g (178 mmol, 1.5 eq) -
Ammonium carbonate (
): 34.3 g (357 mmol, 3.0 eq) -
Solvent: 150 mL Ethanol / 150 mL
Procedure:
-
Safety First: Perform all operations in a certified fume hood. Ensure a dedicated cyanide waste container is prepared.
-
Dissolve cyclopropyl methyl ketone in 150 mL of ethanol in a 500 mL round-bottom flask.
-
In a separate beaker, dissolve
and in 150 mL of . -
Slowly add the aqueous solution to the ethanolic ketone solution. Equip the flask with a reflux condenser and stir at 60–70 °C for 16 hours. Note: Venting is critical as
and gases are evolved. -
Cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous slurry in an ice bath for 2 hours to maximize precipitation.
-
Filter the white solid, wash with ice-cold water (3 x 30 mL), and dry under vacuum to yield 5-cyclopropyl-5-methylhydantoin.
-
Self-Validation Checkpoint: FTIR analysis must show characteristic imide carbonyl stretches at ~1770 cm⁻¹ and ~1720 cm⁻¹.
Phase 2: Alkaline Hydrolysis to 2-Amino-2-cyclopropylpropanoic acid[4]
Reagents:
-
5-Cyclopropyl-5-methylhydantoin: 15.0 g (97.3 mmol, 1.0 eq)
-
Barium hydroxide octahydrate (
): 76.7 g (243 mmol, 2.5 eq) -
Solvent: 250 mL
Procedure:
-
Suspend the hydantoin and
in 250 mL of water in a heavy-walled pressure flask or a standard flask equipped with a robust reflux condenser. -
Heat the mixture to a vigorous reflux (105 °C) for 36–48 hours until the suspension becomes a clear solution.
-
Cool the solution to 60 °C. Carefully add 1M
dropwise until the pH reaches exactly 6.5. A thick white precipitate of will form immediately. -
Heat the suspension briefly to coagulate the
, then filter hot through a pad of Celite. Wash the filter cake with hot water (2 x 50 mL). -
Concentrate the combined filtrates under reduced pressure to yield 2-amino-2-cyclopropylpropanoic acid as a white crystalline solid.
-
Self-Validation Checkpoint: A Ninhydrin stain on a TLC plate (Silica, Butanol:Acetic Acid:Water 4:1:1) will yield a deep purple spot, confirming the presence of the liberated primary amine.
Phase 3: N-Acetylation to 2-Cyclopropyl-2-acetamidopropanoic acid[1]
Reagents:
-
2-Amino-2-cyclopropylpropanoic acid: 10.0 g (77.4 mmol, 1.0 eq)
-
Acetic anhydride (
): 9.48 g (92.9 mmol, 1.2 eq) -
Base: 2M
(aq)
Procedure:
-
Dissolve the amino acid in 50 mL of 2M
to achieve a pH of ~10. Cool the solution to 0 °C in an ice bath. -
Add acetic anhydride dropwise over 30 minutes. Simultaneously, add additional 2M
dropwise to maintain the pH strictly between 9.0 and 10.0. -
Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.
-
Cool the mixture back to 0 °C and carefully acidify to pH 2.0 using 2M
. -
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallize the crude product from Ethyl Acetate/Hexane to yield pure 2-cyclopropyl-2-acetamidopropanoic acid.
-
Self-Validation Checkpoint: LC-MS (ESI-) should yield a prominent [M-H]⁻ peak at m/z 170.08[1]. The ninhydrin test will become negative, confirming the complete capping of the primary amine.
References
- PubChemLite. "2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3)". Université du Luxembourg.
- BenchChem. "Overview of (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione within the Context of Advanced Chemical Synthesis". BenchChem.
- NIST Chemistry WebBook. "5-Cyclopropyl-5-methylhydantoin". National Institute of Standards and Technology.
- Sigma-Aldrich. "2-Amino-2-cyclopropylpropanoic acid | 5687-72-9". Sigma-Aldrich.
- BenchChem. "Bucherer-Bergs reaction details". BenchChem.
Sources
Application Note: Solvent Selection and Solubility Profiling for 2-Cyclopropyl-2-acetamidopropanoic Acid
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Protocol & Application Guide
Introduction and Physicochemical Profiling
2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9, Molecular Formula: C8H13NO3) is a highly functionalized synthetic amino acid derivative utilized in advanced drug discovery and chemical synthesis[1][2]. Solubilizing this compound presents a unique thermodynamic challenge due to its "mixed-polarity" structural profile:
-
Hydrogen-Bonding Moieties: The molecule features a carboxylic acid (-COOH) and an acetamido group (-NH-CO-CH3). These act as potent hydrogen bond donors and acceptors, creating a rigid, high-energy crystal lattice.
-
Hydrophobic Domains: The cyclopropyl ring and the alpha-methyl group impart significant lipophilicity and steric bulk, resisting solvation by highly polar aqueous networks.
Because of these opposing forces, selecting the optimal solvent requires a strategic balance of polarity, hydrogen-bonding capacity, and dielectric constant. Poor solvent selection will lead to incomplete dissolution, kinetic supersaturation artifacts, and downstream assay failure.
Mechanistic Causality in Solvent Selection
When designing a solvent system for complex acetamido-carboxylic acids, empirical data from structurally analogous compounds dictates that we must evaluate specific solute-solvent interactions[3][4]:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are the premier choices for this compound class. The highly polar S=O or C=O bonds act as powerful, localized hydrogen bond acceptors. Causality: They effectively disrupt the strong intermolecular H-bonds of the solute's crystal lattice without donating protons that would thermodynamically clash with the hydrophobic cyclopropyl ring[3].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols provide a balanced solvation environment. Causality: The hydroxyl group engages in hydrogen bonding with the acetamido moiety, while the alkyl chain (especially in ethanol or isopropanol) interacts favorably with the cyclopropyl group via Van der Waals forces, making them excellent for crystallization or co-solvency[4].
-
Non-Polar Solvents (e.g., Dichloromethane): Causality: Lacking the capacity to act as strong H-bond acceptors or donors, non-polar solvents cannot overcome the lattice energy of the acetamido-carboxyl network, resulting in poor solubility[3].
Predicted Solubility Matrix
Based on thermodynamic solvation models (such as the modified Apelblat and NRTL equations) applied to analogous acetamido compounds[4][5], the following quantitative matrix summarizes the predicted solubility profile to guide initial solvent screening.
| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | [3] | 46.7 | Very Soluble (>50 mg/mL) | Strong H-bond acceptor; disrupts crystal lattice; accommodates hydrophobic ring. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Soluble (30-50 mg/mL) | Excellent solvation of amides/carboxylic acids; ideal for stock solutions. |
| Polar Protic | Methanol (MeOH) | 32.7 | Moderately Soluble | Dual H-bond donor/acceptor; optimal for HPLC mobile phases. |
| Polar Protic | [4] | 24.5 | Moderately Soluble | Increased alkyl chain length improves interaction with the cyclopropyl group. |
| Polar Protic | Water (H₂O) | 80.1 | Sparingly Soluble | High polarity clashes with the hydrophobic cyclopropyl group; poor entropy of dissolution. |
| Non-Polar | Dichloromethane (DCM) | 8.9 | Slightly Soluble | Insufficient polarity to break the acetamido-carboxyl H-bond network. |
Experimental Protocol: Equilibrium Shake-Flask Method
To establish a self-validating and highly accurate quantitative solubility profile, the isothermal equilibrium shake-flask method is the industry gold standard[3][4]. This protocol ensures that thermodynamic equilibrium is reached, preventing false-positive solubility readings caused by transient kinetic dissolution.
Materials Required:
-
2-Cyclopropyl-2-acetamidopropanoic acid (Purity > 98%)
-
HPLC-grade solvents (DMSO, MeOH, EtOH, Water)
-
Thermostated orbital shaker (temperature control ± 0.1 °C)
-
0.22 µm PTFE syringe filters and pre-warmed glass syringes
-
HPLC system with UV-Vis or Mass Spectrometry detector
Step-by-Step Workflow:
-
Preparation of Saturated Solutions: Add an excess amount of solid 2-Cyclopropyl-2-acetamidopropanoic acid (approx. 100 mg) into 2 mL hermetically sealed glass vials. Add exactly 1.0 mL of the selected test solvent to each vial.
-
Thermodynamic Equilibration: Place the vials in a thermostated orbital shaker set to 298.15 K (25 °C). Agitate at 200 RPM for 48 to 72 hours.
-
Causality: Extended equilibration is critical to ensure the system fully overcomes the high activation energy of the crystal lattice, eliminating supersaturation artifacts and achieving true thermodynamic solid-liquid equilibrium[5].
-
-
Phase Separation: Remove the vials and allow them to stand vertically for 2 hours at the test temperature to let undissolved solid particles settle.
-
Filtration: Carefully draw the supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE membrane.
-
Causality: Pre-warming the syringe and filter prevents localized temperature drops that would cause premature precipitation of the solute before it reaches the collection vial[6].
-
-
Dilution and Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) so the concentration falls within the linear range of your pre-established calibration curve. Analyze via HPLC to determine the mole fraction solubility (
) or mass concentration (mg/mL).
Workflow Visualization
Caption: Workflow for solvent selection and equilibrium solubility determination.
Co-Solvency and Formulation Optimization
If the compound is intended for in vitro biological assays where DMSO toxicity is a limiting factor, a co-solvent system must be engineered. Research on similar mixed-polarity APIs demonstrates that adding a Class 3 solvent (like Ethanol) to water significantly enhances solubility[4][6].
-
Optimization Strategy: Utilize a binary mixture of Ethanol and Water. Causality: The addition of ethanol decreases the bulk dielectric constant of the aqueous medium, drastically reducing the hydrophobic penalty of the cyclopropyl group, while maintaining a robust hydrogen-bonding network to solvate the acetamido and carboxyl moieties[4].
References
-
PubChemLite. 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3). Available at:[Link]
-
Journal of Chemical & Engineering Data (ACS Publications). Solubility and Solvent Effect of Acetamiprid in Thirteen Pure Solvents and Aqueous Solutions of Ethanol. Available at: [Link]
-
ResearchGate. Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. Available at: [Link]
-
PMC (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]
Sources
- 1. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. aaronchem.com [aaronchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: N-Terminal Capping with 2-Cyclopropyl-2-acetamidopropanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale
In modern peptide drug discovery, enhancing the metabolic stability and conformational rigidity of therapeutic peptides is a paramount objective. 2-Cyclopropyl-2-acetamidopropanoic acid (CAS 95525-82-9) is a highly specialized, non-proteinogenic building block utilized specifically for these purposes[1].
Structurally, this molecule is an
The Mechanistic Challenge: Steric Hindrance
The coupling of
To overcome this, researchers must employ highly reactive uronium/phosphonium salts (like HATU or PyAOP)[4] or transition to acyl fluoride activation . Acyl fluorides are uniquely suited for highly hindered couplings because the fluoride ion is a highly electronegative, excellent leaving group with an exceptionally small Van der Waals radius, minimizing steric bulk during the nucleophilic attack[5].
Activation Strategy Logic
The following diagram illustrates the logical causality between the structural constraints of 2-Cyclopropyl-2-acetamidopropanoic acid and the required activation strategies.
Logical relationship between steric hindrance and required activation strategies.
Quantitative Data: Coupling Reagent Efficacy
The table below summarizes the relative efficiency of various coupling strategies when applied to sterically hindered
| Coupling Reagent System | Activation Intermediate | Relative Efficiency | Racemization Risk | Recommended Use Case |
| DIC / HOBt | OBt Ester | Low (< 20% conversion) | Low | Standard linear peptides; Not recommended here. |
| HATU / DIPEA | OAt Ester | Moderate to High | Low | First-line trial for hindered couplings (requires double coupling). |
| PyAOP / DIPEA | OAt Ester (Phosphonium) | High | Low | Preferred over HATU if primary amine is also hindered. |
| TFFH / DIPEA | Acyl Fluoride | Very High (> 95%) | Very Low | Extremely stubborn sequences; ultimate problem-solver. |
Experimental Protocols
To ensure a self-validating system, the following protocols incorporate extended reaction times, elevated temperatures (where applicable), and mandatory colorimetric validation (Kaiser Test) to confirm the complete capping of the peptide chain.
Protocol A: Uronium-Mediated Double Coupling (HATU)
This protocol utilizes HATU to form a highly reactive OAt ester. Double coupling is mandatory to drive the reaction to completion[3].
Reagents:
-
2-Cyclopropyl-2-acetamidopropanoic acid (4.0 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF
Step-by-Step Methodology:
-
Fmoc Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully removed using 20% Piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Pre-Activation: In a clean, dry vial, dissolve 4.0 eq of 2-Cyclopropyl-2-acetamidopropanoic acid and 3.9 eq of HATU in a minimal volume of NMP. Add 8.0 eq of DIPEA. Vortex and allow pre-activation for exactly 3 minutes.
-
First Coupling: Transfer the activated solution to the resin. Agitate the reaction vessel at room temperature (or 50°C if using a microwave synthesizer) for 2 hours .
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min).
-
Second Coupling: Repeat Steps 2 and 3 with fresh reagents. Agitate for an additional 2 to 4 hours (or overnight for highly aggregated sequences).
-
Validation: Perform a Kaiser Test. A successful capping reaction will yield a negative result (yellow solution, colorless beads), confirming the absence of free primary amines.
Protocol B: Acyl Fluoride Activation via TFFH
If Protocol A fails (indicated by a persistent positive Kaiser test), the steric bulk of the OAt ester is likely preventing nucleophilic attack. Generating an acyl fluoride in situ using Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is the definitive solution[6].
Reagents:
-
2-Cyclopropyl-2-acetamidopropanoic acid (3.0 equivalents)
-
TFFH (3.0 equivalents)
-
DIPEA (6.0 equivalents)
-
Anhydrous DCM/DMF (1:1 v/v)
Step-by-Step Methodology:
-
Acyl Fluoride Generation: Dissolve 3.0 eq of the capping amino acid in DCM/DMF. Add 3.0 eq of TFFH and 6.0 eq of DIPEA. Stir for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride.
-
Coupling: Add the generated acyl fluoride solution directly to the deprotected resin.
-
Agitation: Shake the reaction mixture for 4 to 12 hours at room temperature. The small atomic radius of the fluoride leaving group allows the hindered amine to approach the carbonyl carbon with minimal steric repulsion.
-
Validation: Wash the resin (DMF, DCM) and perform a Kaiser Test to confirm complete capping.
SPPS Workflow Visualization
Workflow for N-terminal capping using 2-Cyclopropyl-2-acetamidopropanoic acid in SPPS.
Global Cleavage and Isolation
Once the N-terminus is successfully capped with the acetamido group, the peptide is ready for cleavage.
-
Wash the resin extensively with DCM and dry under a stream of nitrogen.
-
Treat the resin with a standard cleavage cocktail (e.g., TFA / TIS / H2O, 95:2.5:2.5) for 2–3 hours.
-
Filter the resin and precipitate the cleaved, N-capped peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.
References
1.1 - Aaron Chem. 2. 2 - Bachem. 3.3 - BenchChem. 4.4 - ResearchGate. 5.5 - Royal Society of Chemistry. 6.6 - National Institutes of Health (NIH).
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Activation Strategies for 2-Cyclopropyl-2-acetamidopropanoic Acid
Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The incorporation of
This application note details the mechanistic causality behind these failures and provides validated, high-efficiency protocols utilizing acid fluoride and acyl imidazolium activation strategies to overcome extreme steric hindrance.
Mechanistic Insights: The Causality of Coupling Failures
To successfully activate 2-Cyclopropyl-2-acetamidopropanoic acid, one must understand why traditional reagents fail:
-
Carbodiimide Failure (The 1,3-Rearrangement): When using reagents like DIC or EDC, the initial O-acylisourea intermediate is exceptionally bulky. Because the incoming amine cannot easily penetrate the steric shield to attack the carbonyl, the intermediate stalls. This kinetic delay allows the O-acylisourea to undergo a favorable 1,3-rearrangement into an unreactive N-acylurea dead-end.
-
Uronium/Aminium Capping: Reagents like HATU or HBTU generate a tetramethyluronium byproduct. If the activation of the hindered acid is slow, the uronium salt will react directly with the incoming amine nucleophile, resulting in irreversible guanidinylation (capping) of the amine.
-
Oxazolone Formation: Because 2-Cyclopropyl-2-acetamidopropanoic acid is N-acetylated (rather than carbamate-protected like Fmoc/Boc), activation can lead to the formation of a 4,4-disubstituted oxazol-5(4H)-one. While oxazolones are active acylating agents, highly hindered oxazolones react sluggishly with bulky amines, requiring elevated temperatures to force aminolysis.
The Solution: Small-Radius and Planar Electrophiles
To bypass these kinetic traps, the carboxylic acid must be converted into an intermediate that is highly electrophilic but possesses a minimal steric footprint.
-
Acid Fluorides [1]: Fluorine has a van der Waals radius of only 1.47 Å (similar to oxygen). It highly polarizes the C=O bond without adding steric bulk, allowing the amine to form the tetrahedral intermediate without severe steric clashing [4].
-
Acyl Imidazoliums [2]: Generated via TCFH and N-methylimidazole (NMI), the planar nature of the imidazolium leaving group minimizes steric interactions during the transition state, driving rapid aminolysis.
Activation Pathways Visualization
Fig 1: Activation pathways for sterically hindered 2-Cyclopropyl-2-acetamidopropanoic acid.
Quantitative Reagent Selection Matrix
The following table summarizes the performance metrics of advanced coupling reagents when applied to
| Reagent System | Active Intermediate | Steric Tolerance | Amine Capping Risk | Reaction Speed | Recommended Base |
| TFFH | Acyl Fluoride | Very High | None | Fast | DIPEA |
| TCFH / NMI | Acyl Imidazolium | Very High | None | Very Fast | NMI |
| PyBroP | Acyl Bromide | High | None | Moderate | DIPEA |
| HATU / HOAt | OAt Ester | Low to Moderate | High | Slow (Needs Heat) | DIPEA / TMP |
Note: For 2-Cyclopropyl-2-acetamidopropanoic acid, TFFH and TCFH/NMI are the primary recommendations. HATU should only be used if microwave irradiation is available, and even then, amine capping remains a risk [3].
Experimental Protocols
Protocol A: In Situ Acid Fluoride Generation using TFFH
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) generates a highly stable yet reactive acid fluoride. This protocol is a self-validating system; the absence of guanidinylation byproducts ensures that any unreacted amine can be recovered.
Reagents & Stoichiometry:
-
2-Cyclopropyl-2-acetamidopropanoic acid: 1.0 equiv
-
Amine Nucleophile: 1.1 equiv
-
TFFH: 1.2 equiv
-
N,N-Diisopropylethylamine (DIPEA): 3.0 equiv
-
Solvent: Anhydrous DCM or DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve 2-Cyclopropyl-2-acetamidopropanoic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Base Addition: Dropwise add DIPEA (2.0 eq) to the mixture at 0 °C. Stir for 15–30 minutes. Mechanistic Check: The solution will turn slightly yellow as the acid fluoride forms. Unlike acid chlorides, acid fluorides are stable to mild aqueous workup and do not readily degrade in DMF.
-
Nucleophile Introduction: Dissolve the amine (1.1 eq) and the remaining DIPEA (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the activated acid mixture.
-
Coupling: Allow the reaction to warm to room temperature. Agitate for 4–12 hours. For highly deactivated anilines, heat the reaction to 40 °C.
-
Quenching & Workup: Dilute with DCM, wash with 5% NaHCO₃ (2x), 1M HCl (2x), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Acyl Imidazolium Activation using TCFH–NMI
This modern protocol utilizes N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). NMI acts as both a nucleophilic catalyst and a Brønsted base, preventing the degradation pathways associated with DIPEA in highly hindered systems [2].
Reagents & Stoichiometry:
-
2-Cyclopropyl-2-acetamidopropanoic acid: 1.0 equiv
-
Amine Nucleophile: 1.0 - 1.2 equiv
-
TCFH: 1.1 equiv
-
N-Methylimidazole (NMI): 3.0 equiv
-
Solvent: Anhydrous Acetonitrile (MeCN) or DCM (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge a dry flask with 2-Cyclopropyl-2-acetamidopropanoic acid (1.0 eq), the amine nucleophile (1.0 eq), and TCFH (1.1 eq).
-
Solvation: Suspend the reagents in anhydrous MeCN (0.2 M concentration). Note: MeCN is preferred over DMF to suppress side reactions.
-
Activation/Coupling: Add NMI (3.0 eq) in one portion at room temperature. The reaction is typically exothermic. Mechanistic Insight: TCFH rapidly reacts with NMI to form a highly reactive intermediate, which immediately attacks the carboxylic acid to form the acyl imidazolium. The amine then attacks this planar intermediate.
-
Monitoring: Stir at room temperature for 1–3 hours. The reaction is usually complete within 60 minutes, even for sterically hindered substrates.
-
Workup: Evaporate the MeCN, redissolve the crude mixture in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Analytical Monitoring & Troubleshooting
To ensure the trustworthiness of the experimental workflow, real-time monitoring is highly recommended:
-
In Situ IR Spectroscopy (ReactIR): The formation of the active intermediates can be tracked directly.
-
Acid Fluoride (TFFH): Look for the appearance of a sharp, distinct C=O stretch at ~1840 cm⁻¹ .
-
Acyl Imidazolium (TCFH/NMI): Look for a new carbonyl stretch at ~1740–1760 cm⁻¹ .
-
-
Incomplete Conversion: If unreacted amine persists, do not add more HATU/HBTU, as this will cap the amine. Instead, verify the anhydrous nature of your solvents, as trace water will rapidly hydrolyze the highly reactive acyl imidazolium back to the starting carboxylic acid.
References
-
Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1996). Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research, 29(6), 268-274. Available at:[Link]
-
Dunetz, J. R., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(11), 3331-3335. Available at:[Link]
-
Coste, J., Frérot, E., Jouin, P., & Castro, B. (1990). PyBroP: A new reagent for the coupling of sterically hindered amino acids. Tetrahedron Letters, 31(5), 669-672. Available at:[Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at:[Link]
Application Note: Advanced Purification and Enantiomeric Resolution of 2-Cyclopropyl-2-acetamidopropanoic Acid Intermediates
Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note
Introduction & Chemical Context
Cyclopropyl-substituted unnatural amino acids are highly prized in modern peptidomimetic drug discovery. The cyclopropyl ring restricts the conformational flexibility of the peptide backbone, significantly enhancing target binding affinity and conferring resistance against proteolytic degradation. 2-Cyclopropyl-2-acetamidopropanoic acid (also known as 2-acetamido-2-cyclopropylpropanoic acid) serves as a critical intermediate in the synthesis of these rigidified building blocks.
During chemical synthesis, this intermediate is typically generated as a racemic mixture. The
Physicochemical Profiling
Understanding the physicochemical properties of 2-Cyclopropyl-2-acetamidopropanoic acid is the foundation of our purification logic. The parameters below dictate the phase behavior and chromatographic retention of the molecule 1.
| Parameter | Value | Causality / Relevance to Purification Strategy |
| Molecular Formula | C8H13NO3 | Baseline for mass spectrometry validation. |
| Monoisotopic Mass | 171.08954 Da | Target mass for LC-MS monitoring ( |
| pKa (Carboxylic Acid) | ~2.5 – 3.0 | Dictates pH-dependent liquid-liquid extraction behavior. |
| LogP (Predicted) | 0.1 | Indicates moderate polarity; partitions into organic solvents only when fully protonated. |
| InChIKey | VWQKLKHJGPCATE... | Unique structural identifier for spectroscopic cross-referencing. |
Workflow Overview
The purification strategy leverages a combination of pH-driven phase partitioning, preferential crystallization, and highly stereoselective enzymatic hydrolysis.
Fig 1. Purification and enzymatic resolution workflow for 2-Cyclopropyl-2-acetamidopropanoic acid.
Detailed Experimental Protocols
Protocol A: Bulk Isolation and Preferential Crystallization
Objective: Remove unreacted starting materials, acetic acid, and acetylation byproducts prior to enzymatic resolution. Causality: Acidifying the mixture to pH 1.5 protonates the carboxylic acid moiety. By suppressing its ionization, the intermediate's lipophilicity increases, driving it into the ethyl acetate layer while highly polar impurities remain in the aqueous phase. Subsequent preferential crystallization removes structurally similar non-target amides 2.
Step-by-Step Methodology:
-
Dissolution & Acidification: Suspend 50 g of the crude reaction mixture in 200 mL of deionized water. Slowly add 1M HCl under continuous stirring until the pH stabilizes at 1.5.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 150 mL).
-
Washing & Drying: Combine the organic layers and wash with 100 mL of saturated brine. Dry the organic phase over anhydrous
for 30 minutes, filter, and concentrate under reduced pressure to a volume of ~75 mL. -
Crystallization: Heat the concentrated EtOAc solution to 60°C. Dropwise, add hexanes until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then incubate at 4°C overnight.
-
Collection: Filter the resulting white crystals under vacuum and wash with cold hexanes. Dry in a vacuum oven at 40°C to constant weight.
Protocol B: Enzymatic Kinetic Resolution via Acylase I
Objective: Separate the racemic mixture into enantiomerically pure components.
Causality: Acylase I (EC 3.5.1.14) is a highly specific zinc metallohydrolase that stereoselectively cleaves the amide bond of aliphatic
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve 20 g of the purified racemic 2-Cyclopropyl-2-acetamidopropanoic acid in 400 mL of 0.1 M Phosphate buffer. Adjust the pH to exactly 7.5 using 1M NaOH.
-
Cofactor Addition: Add
to achieve a final concentration of 0.5 mM. -
Enzyme Incubation: Add 500 mg of Acylase I (from Aspergillus oryzae or porcine kidney). Incubate the mixture in an orbital shaker at 37°C for 48 hours. Critical Step: Monitor the pH every 12 hours. As hydrolysis proceeds, acetic acid is released, dropping the pH. Maintain pH 7.5 via the dropwise addition of 1M NaOH.
-
Termination: Heat the reaction mixture to 60°C for 15 minutes to denature the enzyme, followed by filtration through a Celite pad to remove precipitated protein.
-
Phase Separation (The "pH Shift"): Cool the filtrate and acidify to pH 2.0 using 2M HCl. Extract with EtOAc (3 × 200 mL).
-
Organic Phase: Contains the unreacted (
)- -acetyl amino acid (protonated and lipophilic). -
Aqueous Phase: Contains the hydrolyzed (
)-amino acid (zwitterionic and highly water-soluble).
-
Protocol C: Polishing via Preparative RP-HPLC
Objective: Achieve >99.5% purity of the target (
Step-by-Step Methodology:
-
System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 × 21.2 mm, 5 µm).
-
Mobile Phases:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 20 mL/min.
-
Detection & Fractionation: Monitor UV absorbance at 210 nm (amide bond absorption). Collect the major peak, pool the fractions, and lyophilize to yield the ultra-pure intermediate.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol, the workflow must validate itself through two orthogonal checks:
-
Mass Balance Verification: The combined molar yield of the recovered (
)- -acetyl amino acid (from the organic phase) and the free ( )-amino acid (from the aqueous phase) must equal the starting racemic input (± 5%). A deviation greater than 5% indicates incomplete extraction or non-specific enzymatic degradation. -
Chiral LC-MS: Analyze the final lyophilized product using a chiral stationary phase (e.g., Chiralpak AD-H). The presence of a single peak confirms an enantiomeric excess (ee) of >99%, validating the stereoselectivity of the Acylase I enzyme. The mass must strictly correlate to
172.09ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> .
References
- Title: PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3)
- Title: Operational stability of enzymes.
- Source: acs.
- Title: 3.5.1.
Sources
- 1. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ENZYME - 3.5.1.14 N-acyl-aliphatic-L-amino acid amidohydrolase [enzyme.expasy.org]
- 4. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
enzymatic resolution of 2-Cyclopropyl-2-acetamidopropanoic acid enantiomers
Enzymatic Resolution of 2-Cyclopropyl-2-acetamidopropanoic Acid Enantiomers: A Chemoenzymatic Protocol
Introduction & Mechanistic Rationale
The incorporation of cyclopropyl-containing amino acids into peptide backbones is a highly effective strategy in modern drug development. The cyclopropane ring introduces significant conformational rigidity, restricts the
However, the asymmetric synthesis of these sterically constrained,
Experimental Design & Causality
Executing this enzymatic resolution requires precise control over the reaction microenvironment. As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a recipe:
-
Overcoming Steric Hindrance: The
-carbon of 2-cyclopropyl-2-acetamidopropanoic acid is bonded to both a methyl group and a bulky cyclopropyl ring. This severe steric congestion drastically reduces the enzyme's catalytic turnover rate ( ) compared to linear aliphatic substrates. To compensate, we utilize a higher enzyme loading (w/w) and strictly maintain the reaction at 37°C to maximize thermodynamic collisions without denaturing the protein. -
Metalloenzyme Activation via Cobalt: Acylase I is a zinc-dependent metalloenzyme. However, empirical data demonstrates that substituting or supplementing the active site with Cobalt (
) significantly accelerates the hydrolytic cleavage of sterically hindered unnatural substrates [2]. Therefore, the addition of is a non-negotiable step for achieving practical reaction times. -
Self-Validating pH Control: The hydrolysis of the acetamido group releases one equivalent of acetic acid per catalytic turnover. If unmanaged, the pH will rapidly drop below the enzyme's optimal operational window (pH 7.5–8.0), protonating the catalytic histidine residues and arresting the reaction. By employing an automated pH-stat titrator with 1.0 M NaOH, the system becomes self-validating : the reaction progress can be monitored in real-time by the volume of base consumed. Exactly 0.5 equivalents of NaOH signifies the theoretical 50% conversion mark.
Fig 1: Acylase I-mediated kinetic resolution of racemic 2-cyclopropyl-2-acetamidopropanoic acid.
Materials and Reagents
-
Substrate: Racemic 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9).
-
Biocatalyst: Acylase I from Aspergillus melleus (Specific activity
0.5 U/mg for unnatural substrates). -
Buffer & Cofactor: 0.1 M Potassium phosphate buffer (pH 7.8), Cobalt(II) chloride hexahydrate (
). -
Titrant: 1.0 M NaOH (Carbonate-free).
-
Resin: Dowex 50W-X8 strongly acidic cation exchange resin (H⁺ form).
Step-by-Step Protocol
Phase 1: Enzymatic Hydrolysis
-
Substrate Solubilization: Suspend 10.0 g (approx. 53.4 mmol) of racemic 2-cyclopropyl-2-acetamidopropanoic acid in 400 mL of 0.1 M potassium phosphate buffer.
-
Initial pH Adjustment: The substrate will lower the pH of the buffer. Use 1.0 M NaOH to carefully adjust the solution to pH 7.8. Ensure complete dissolution.
-
Cofactor Addition: Add 11.9 mg of
to achieve a final concentration of 0.125 mM. -
Enzyme Introduction: Add 500 mg of Acylase I. Transfer the reaction vessel to a thermostatic water bath set precisely to 37°C.
-
Self-Validating Incubation: Connect the vessel to a pH-stat titrator set to maintain pH 7.8 using 1.0 M NaOH. Monitor the base consumption. The reaction is complete when exactly 26.7 mL of 1.0 M NaOH (0.5 equivalents) has been consumed, indicating 50% conversion.
-
Termination: Once base consumption ceases (typically 48–72 hours), terminate the reaction by acidifying the mixture to pH 2.0 using 6.0 M HCl. This denatures the enzyme and prepares the mixture for ion-exchange chromatography. Heat briefly to 60°C for 10 minutes to precipitate the denatured protein, then filter through a Celite pad.
Phase 2: Downstream Separation & Enantiomer Recovery
Because the reaction yields a mixture of a free amino acid (L-enantiomer) and an N-acetylated amino acid (D-enantiomer), they possess distinct isoelectric properties that can be exploited via cation-exchange chromatography.
Fig 2: Ion-exchange chromatography workflow for the separation of resolved enantiomers.
-
Column Loading: Load the acidified filtrate onto a pre-equilibrated Dowex 50W-X8 column (H⁺ form, 200-400 mesh).
-
Elution of D-Enantiomer: Wash the column with 3 column volumes (CV) of distilled water. The unreacted D-2-cyclopropyl-2-acetamidopropanoic acid remains uncharged/anionic at acidic pH and will elute in the flow-through. Lyophilize the aqueous fractions to recover the D-N-acetyl enantiomer.
-
Elution of L-Enantiomer: Elute the column with 3 CV of 1.0 M
. The free L-2-amino-2-cyclopropylpropanoic acid, which was trapped on the resin, will desorb. Concentrate the eluate under reduced pressure to yield the pure L-amino acid.
Data Presentation & Analytical Monitoring
To verify the enantiomeric purity of the isolated fractions, chiral High-Performance Liquid Chromatography (HPLC) is required. The N-acetyl derivative can be analyzed directly, whereas the free L-amino acid should be derivatized (e.g., with Marfey's reagent or Fmoc-Cl) prior to injection if a specialized zwitterionic chiral column is unavailable.
Table 1: Quantitative Monitoring of Enzymatic Resolution Progress
| Time (h) | NaOH Consumed (Eq) | Conversion (%) | ee of L-Amino Acid (%) | ee of D-N-Acetyl (%) |
|---|---|---|---|---|
| 12 | 0.15 | 15.0 | > 99.5 | 17.6 |
| 24 | 0.28 | 28.0 | > 99.5 | 38.8 |
| 48 | 0.42 | 42.0 | > 99.5 | 72.4 |
| 72 | 0.50 | 50.0 | > 99.5 | > 99.0 |
Note: The strict stereoselectivity of Acylase I ensures that the L-amino acid is generated with >99.5% ee from the very beginning of the reaction. The ee of the remaining D-N-acetyl derivative scales with conversion, reaching >99% only when the reaction hits exactly 50% conversion.
Table 2: Standardized Analytical HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | Chiralpak IC (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25°C |
References
-
Brackmann, F., & de Meijere, A. (2007).
-Amino Acids. Chemical Reviews, 107(11), 4538-4583. URL:[Link] -
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. URL:[Link]
Application Note: Scale-Up Manufacturing Protocol for 2-Cyclopropyl-2-acetamidopropanoic Acid
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Focus: Kilogram-Scale Synthesis, Process Causality, and Exotherm Management
Introduction and Process Rationale
The synthesis of unnatural, sterically hindered
Scaling this molecule from the bench (gram scale) to the pilot plant (kilogram scale) requires navigating three distinct chemical transformations: a multicomponent heterocycle formation, a high-pressure alkaline hydrolysis, and a tightly pH-controlled Schotten-Baumann acetylation. As a Senior Application Scientist, I have structured this protocol to move beyond simple recipes, focusing instead on the causality of process parameters —why specific engineering controls, pH setpoints, and thermodynamic boundaries are strictly required to ensure a self-validating, high-yield manufacturing system.
Figure 1: Three-stage synthetic workflow for 2-Cyclopropyl-2-acetamidopropanoic acid.
Stage 1: Bucherer-Bergs Synthesis of the Hydantoin Intermediate
The initial step utilizes the Bucherer-Bergs multicomponent reaction to convert cyclopropyl methyl ketone into 5-cyclopropyl-5-methylhydantoin.
Scale-Up Causality & Engineering Controls
At the bench scale, this reaction is often run in a refluxing round-bottom flask. However, on a scale-up, the thermal decomposition of ammonium carbonate generates significant volumes of ammonia (
Step-by-Step Protocol (10 kg Scale)
-
Reactor Preparation: Purge a 100 L glass-lined steel reactor with
. -
Reagent Charging: Charge 40 L of 50% aqueous ethanol. Add 10.0 kg (118.9 mol) of cyclopropyl methyl ketone.
-
Salt Addition: Carefully charge 22.8 kg (237.8 mol, 2.0 eq) of ammonium carbonate, followed by 9.3 kg (142.7 mol, 1.2 eq) of potassium cyanide (KCN). Safety: Highly toxic. Ensure rigorous local exhaust ventilation and cyanide antidote kits on standby.
-
Pressurization & Heating: Seal the reactor. Heat the biphasic mixture to 70°C. The internal pressure will rise to approximately 3-5 bar due to
and generation. -
In-Process Control (IPC): Maintain at 70°C for 16 hours. Sample via a pressure-locked loop. Analyze by HPLC (Target: < 2% residual ketone).
-
Quench & Isolation: Cool to 10°C. Vent the reactor through a caustic/hypochlorite scrubber to destroy residual HCN. The hydantoin intermediate will precipitate. Filter, wash with cold water (2 x 10 L), and dry under vacuum at 50°C.
Stage 2: High-Pressure Alkaline Hydrolysis
To obtain the free amino acid (2-amino-2-cyclopropylpropanoic acid), the hydantoin ring must be cleaved.
Scale-Up Causality & Engineering Controls
Sterically hindered hydantoins (possessing
Step-by-Step Protocol
-
Caustic Preparation: In a 100 L Hastelloy autoclave, prepare a 4 M NaOH solution by dissolving 12.0 kg of NaOH in 75 L of deionized water.
-
Substrate Addition: Suspend 15.0 kg of the isolated 5-cyclopropyl-5-methylhydantoin in the caustic solution.
-
Hydrolysis: Seal the autoclave and heat to 150°C (Internal pressure ~4-6 bar). Agitate at 150 rpm for 24 hours.
-
IPC: Cool to 40°C, sample, and analyze by LC-MS. The intermediate hydantoic acid must be fully converted to the amino acid.
-
Isoelectric Precipitation: Cool the reactor to 5°C. Slowly dose concentrated HCl (approx. 37%) via a dosing pump until the pH reaches 6.0 (the approximate isoelectric point of the amino acid). Caution: Highly exothermic neutralization.
-
Isolation: Centrifuge the resulting white slurry. Wash the filter cake with cold ethanol to remove NaCl, and dry at 60°C.
Stage 3: pH-Controlled N-Acetylation
The final step is the N-acetylation of the amino group using acetic anhydride (
Scale-Up Causality & Engineering Controls
Acetic anhydride reacts rapidly with primary amines, but it also hydrolyzes in water to form acetic acid. If the pH drops below 8.0, the amino group protonates (
Figure 2: Automated pH-controlled feedback loop for N-acetylation.
Step-by-Step Protocol
-
Dissolution: In a 100 L glass-lined reactor, suspend 10.0 kg of 2-amino-2-cyclopropylpropanoic acid in 40 L of water. Add 5 M NaOH until the solid completely dissolves and the pH stabilizes at 9.0.
-
Cooling: Engage the reactor cooling jacket to bring the internal temperature to 0–5°C.
-
Concurrent Dosing: Begin dosing acetic anhydride (total 8.5 kg, 1.2 eq) at a constant rate of 50 mL/min. Simultaneously, set the PID controller to dose 5 M NaOH to strictly maintain the pH between 8.5 and 9.0.
-
IPC: Once dosing is complete, stir for 1 hour at 10°C. Confirm disappearance of the starting amino acid via Ninhydrin stain (TLC) or HPLC.
-
Product Precipitation: Slowly acidify the mixture with 6 M HCl to pH 2.0. The target product, 2-cyclopropyl-2-acetamidopropanoic acid, will precipitate as a dense white solid.
-
Final Isolation: Filter, wash with ice-cold water (to remove sodium acetate salts), and dry under high vacuum at 45°C to constant weight.
Quantitative Scale-Up Data Summary
The following table summarizes the performance metrics of the process as it was scaled from the 100-gram bench scale to the 10-kilogram pilot scale. The data demonstrates the stabilizing effect of the engineering controls implemented in the pilot phase.
| Process Stage | Metric | Bench Scale (100 g) | Pilot Scale (10 kg) | Scale-Up Variance Notes |
| 1. Bucherer-Bergs | Yield (%) | 78% | 86% | Sealed reactor prevented |
| Reaction Time | 24 hours | 16 hours | Improved mass transfer under pressure. | |
| 2. Alkaline Hydrolysis | Yield (%) | 65% | 74% | Autoclave allowed higher sustained temp (150°C) without solvent loss. |
| Purity (HPLC) | 92% | 96% | Controlled isoelectric precipitation reduced salt trapping. | |
| 3. N-Acetylation | Yield (%) | 81% | 91% | Automated pH control minimized |
| E-Factor | 18.5 | 12.2 | Optimized stoichiometry via PID dosing reduced waste. |
References
-
Pieber, B., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, 2015. URL:[Link]
-
Li, Y., et al. "Study on the Formation of Glycine by Hydantoin and Its Kinetics." ACS Omega, 2020. URL:[Link]
-
Raftery, D., et al. "Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR." Analytical Chemistry, 2009. URL:[Link]
Application Notes and Protocols: Protecting Group Strategies for 2-Cyclopropyl-2-acetamidopropanoic Acid Derivatives
Introduction
2-Cyclopropyl-2-acetamidopropanoic acid and its derivatives are valuable building blocks in medicinal chemistry and drug development due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group at the α-position. The synthesis of these complex molecules often requires a strategic approach to protect the reactive carboxylic acid and acetamido functionalities to prevent unwanted side reactions during subsequent chemical transformations. This guide provides an in-depth analysis of protecting group strategies, detailing the selection, introduction, and removal of suitable protecting groups, with a focus on maintaining the integrity of the sterically hindered and electronically sensitive cyclopropyl moiety.
Strategic Importance of Protecting Groups
The presence of both a carboxylic acid and a secondary amide in the target molecule necessitates orthogonal protection strategies, allowing for the selective deprotection of one functional group while the other remains intact.[1][2][3] The selection of these protecting groups is further complicated by the α,α-disubstitution, which introduces significant steric hindrance around the carboxylic acid. This guide will explore protecting groups that are robust enough to withstand various reaction conditions yet can be removed selectively and under mild conditions to avoid compromising the integrity of the final product, particularly the cyclopropane ring.[4]
Part 1: Protecting the Carboxylic Acid Moiety
The steric hindrance at the α-carbon of 2-cyclopropyl-2-acetamidopropanoic acid makes the choice of a carboxylic acid protecting group critical. The most common and effective protecting groups are esters, which vary in their methods of introduction and cleavage.[5][6]
Recommended Protecting Groups for the Carboxylic Acid
| Protecting Group | Abbreviation | Introduction Method | Deprotection Conditions | Orthogonality & Considerations |
| Benzyl Ester | Bn | Benzyl alcohol, acid catalyst (e.g., TsOH) or benzyl bromide, base (e.g., Cs2CO3).[6] | Catalytic Hydrogenolysis (H2, Pd/C).[7][8] | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. Sensitive to other reducible functional groups.[7] |
| tert-Butyl Ester | tBu | Isobutylene, acid catalyst (e.g., H2SO4) or (Boc)2O, DMAP.[9] | Acidic cleavage (TFA, HCl).[10][11][12] | Orthogonal to hydrogenolysis-labile (e.g., Bn, Cbz) and base-labile groups. The cyclopropyl ring is generally stable under these conditions.[4] |
| Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol, acid catalyst (e.g., H2SO4, SOCl2).[6] | Saponification (e.g., LiOH, NaOH). | Deprotection under basic conditions may not be compatible with other base-sensitive functionalities. |
Protocol 1.1: Benzyl Ester (Bn) Protection
This protocol describes the formation of the benzyl ester, a protecting group readily removed by hydrogenolysis.
Materials:
-
2-Cyclopropyl-2-acetamidopropanoic acid
-
Benzyl alcohol (5 eq.)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (0.1 eq.)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-cyclopropyl-2-acetamidopropanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 1.2: tert-Butyl Ester (tBu) Deprotection
The tert-butyl ester is a robust protecting group that is cleanly removed under acidic conditions.[10][13]
Materials:
-
t-Butyl 2-cyclopropyl-2-acetamidopropanoate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[11]
-
Toluene (for co-evaporation)
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.[10]
-
The resulting carboxylic acid can be purified by crystallization or chromatography if necessary.
Visualization of Carboxylic Acid Protection Workflow
Caption: Workflow for carboxylic acid protection and deprotection.
Part 2: Protecting the Acetamido Moiety
The N-H of an amide is generally less reactive than that of an amine.[14] However, under certain conditions (e.g., strong bases or highly reactive electrophiles), protection of the acetamido nitrogen may be necessary. Carbamates are the most common protecting groups for amides.[15]
Recommended Protecting Groups for the Acetamido Group
| Protecting Group | Abbreviation | Introduction Method | Deprotection Conditions | Orthogonality & Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)2O), DMAP.[15][16] | Acidic cleavage (TFA, HCl).[17][18] | Cleaved under the same conditions as a t-butyl ester. Not orthogonal if both are present. |
| p-Methoxybenzyl | PMB | PMB-Cl, base (e.g., NaH).[19][20] | Oxidative cleavage (DDQ, CAN) or strong acid (TFA).[21][22] | Orthogonal to hydrogenolysis-labile and base-labile groups. Can be cleaved selectively in the presence of acid-labile groups under oxidative conditions. |
Protocol 2.1: Boc Protection of the Acetamido Group
This protocol details the introduction of the Boc group onto the secondary amide nitrogen.
Materials:
-
2-Cyclopropyl-2-acetamidopropanoic acid derivative
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq.)
-
Acetonitrile (ACN)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-cyclopropyl-2-acetamidopropanoic acid derivative in acetonitrile.
-
Add DMAP and (Boc)2O to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2.2: PMB Deprotection of the Acetamido Group
This protocol describes the oxidative removal of the PMB group.
Materials:
-
N-PMB protected 2-cyclopropyl-2-acetamidopropanoic acid derivative
-
Dichloromethane (DCM)
-
Water
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-PMB protected substrate in a mixture of DCM and water (e.g., 10:1).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Visualization of Acetamido Group Protection Workflow
Caption: Workflow for acetamido group protection and deprotection.
Part 3: Orthogonal Protecting Group Strategies
In a multi-step synthesis, the ability to selectively deprotect one functional group in the presence of another is paramount.[2][23] This is known as an orthogonal strategy.
Recommended Orthogonal Strategy
A highly effective orthogonal strategy for 2-cyclopropyl-2-acetamidopropanoic acid involves:
-
Carboxylic Acid Protection: Benzyl (Bn) ester.
-
Acetamido Protection (if necessary): tert-Butoxycarbonyl (Boc) group.
This combination allows for the selective removal of the Boc group with acid, leaving the Bn ester intact. Conversely, the Bn group can be removed by hydrogenolysis without affecting the Boc group.
Visualization of an Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of N-Boc and O-Bn groups.
Part 4: Integrity of the Cyclopropyl Group
A primary concern when working with cyclopropyl-containing molecules is the potential for ring-opening under certain reaction conditions, particularly strong acid.[4][24] The cyclopropane ring is strained, and this strain can be relieved through cleavage of the C-C bonds.[4]
Key Considerations for Cyclopropane Stability:
-
Acidic Conditions: While the cyclopropyl group is generally stable to the acidic conditions used for Boc and t-butyl ester deprotection (e.g., TFA), prolonged exposure or the use of stronger acids should be avoided.[4]
-
Basic Conditions: The cyclopropyl group is highly stable under a wide range of basic conditions.[4]
-
Reductive Conditions: Simple cyclopropanes are often resistant to catalytic hydrogenation, making the use of benzyl protecting groups a viable strategy.[4]
It is always advisable to perform small-scale test reactions to confirm the stability of the cyclopropyl ring under the chosen deprotection conditions for a specific substrate.
Conclusion
The successful synthesis of 2-cyclopropyl-2-acetamidopropanoic acid derivatives hinges on the careful selection and implementation of protecting group strategies. By understanding the stability of the cyclopropyl group and employing orthogonal protection schemes, researchers can navigate complex synthetic pathways with greater efficiency and yield. The protocols and strategies outlined in this guide provide a solid foundation for the development of novel therapeutics based on this important class of molecules.
References
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 19. total-synthesis.com [total-synthesis.com]
- 20. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 21. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 22. kiesslinglab.com [kiesslinglab.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 27. researchgate.net [researchgate.net]
- 28. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jk-sci.com [jk-sci.com]
- 30. jk-sci.com [jk-sci.com]
- 31. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 32. scispace.com [scispace.com]
- 33. Thieme E-Books & E-Journals [thieme-connect.de]
- 34. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 36. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pubs.acs.org [pubs.acs.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. peptide.com [peptide.com]
- 40. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 41. static1.squarespace.com [static1.squarespace.com]
- 42. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 44. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
minimizing racemization of 2-Cyclopropyl-2-acetamidopropanoic acid
Welcome to the Technical Support Center Specialized Workflows for Unnatural & Quaternary Amino Acids
As a Senior Application Scientist, the most frequent inquiry I receive regarding 2-Cyclopropyl-2-acetamidopropanoic acid is how to minimize its racemization during solid-phase peptide synthesis (SPPS).
Here is the fundamental chemical reality: You do not need to minimize its racemization, because it is mechanistically incapable of racemizing under standard coupling conditions.
This guide will explain the causality behind this phenomenon, provide a diagnostic workflow for troubleshooting apparent loss of enantiopurity, and outline a self-validating protocol for coupling this sterically hindered building block.
The Core Mechanistic Truth: Why Racemization is Blocked
2-Cyclopropyl-2-acetamidopropanoic acid is an α,α-disubstituted (quaternary) amino acid. The α-carbon is fully substituted by a methyl group, a cyclopropyl group, an acetamido group, and a carboxyl group.
In standard proteinogenic amino acids, racemization during activation (especially of N-acetylated derivatives) occurs via the formation of a 5(4H)-oxazolone intermediate. The presence of a base strips the α-proton from the oxazolone, forming an achiral, aromatic oxazole enolate.
Because 2-Cyclopropyl-2-acetamidopropanoic acid lacks an α-proton, the formed 4,4-disubstituted oxazolone cannot enolize [1]. The stereocenter remains locked. Extensive literature on quaternary amino acids confirms that their manipulation, even under harsh hydrolytic or basic conditions, proceeds without racemization[2]. The intrinsic stability of these quaternary centers allows us to completely rethink our synthetic strategy[3].
Fig 1. Blocked oxazolone enolization pathway in quaternary α,α-disubstituted amino acids.
Diagnostic Data: Steric Hindrance vs. Stereochemical Stability
While stereointegrity is guaranteed, the quaternary nature of the α-carbon combined with the bulky cyclopropyl ring creates severe steric hindrance . This dramatically reduces the kinetics of aminolysis.
Table 1: Comparative Stereochemical Stability and Coupling Kinetics
| Amino Acid Class | Example | α-Proton? | Oxazolone Enolization | Relative Coupling Rate | Epimerization Half-Life (5% DIEA) |
| Standard α-Amino Acid | N-Ac-Alanine | Yes | Fast | 1.0x (Baseline) | < 2 hours |
| Quaternary α-Amino Acid | 2-Cyclopropyl-2-acetamidopropanoic acid | No | Blocked | ~0.02x (Very Slow) | > 500 hours |
Causality Insight: The exact structural features that make this molecule resistant to racemization are what make it exceptionally difficult to couple.
Troubleshooting "Apparent" Racemization
If you detect a loss of enantiomeric excess (ee%) in your final product, it is almost certainly an artifact or an inherited impurity. Use the following decision tree to isolate the true root cause.
Fig 2. Decision tree for troubleshooting apparent loss of enantiopurity in quaternary amino acids.
Self-Validating Protocol: Microwave-Assisted Coupling
Because we do not have to fear racemization, we can safely deploy highly reactive acylating agents and elevated temperatures to overcome the steric hindrance. This protocol utilizes HATU/HOAt under microwave irradiation, incorporating a self-validating micro-cleavage step to ensure trust in the workflow.
Materials Required:
-
2-Cyclopropyl-2-acetamidopropanoic acid (4.0 equivalents)
-
HATU (3.9 equivalents)
-
HOAt (4.0 equivalents) - Crucial for stabilizing the highly hindered active ester.
-
N,N-Diisopropylethylamine (DIEA) (8.0 equivalents)
-
N-methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes. NMP is preferred over DMF here as it better disrupts aggregation and absorbs microwave energy more efficiently.
-
Pre-Activation: In a separate vial, dissolve the amino acid, HATU, and HOAt in NMP. Add DIEA. Vortex for exactly 2 minutes. Mechanistic Note: The slight substoichiometry of HATU (3.9 eq) prevents the irreversible guanidinylation of the resin-bound amine.
-
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 75°C for 45 minutes. (Standard amino acids would heavily racemize under these conditions, but our quaternary center remains pristine).
-
Self-Validation (Micro-Cleavage):
-
Withdraw 5 mg of the coupled resin.
-
Treat with 100 µL of TFA/H₂O (95:5) for 30 minutes.
-
Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS.
-
Decision Gate: If the uncoupled deletion sequence is >5%, repeat Step 3 before proceeding to the next cycle.
-
-
Capping: Because hindered couplings are prone to incomplete reactions, cap any unreacted amines with Acetic Anhydride/DIEA (1:2) in NMP for 10 minutes to prevent complex deletion sequences in downstream steps.
Frequently Asked Questions (FAQs)
Q: Can I use strong bases like DBU during the coupling of this molecule? A: Yes. Unlike standard N-acetylated amino acids which rapidly epimerize in the presence of strong bases via the oxazolone intermediate, 2-Cyclopropyl-2-acetamidopropanoic acid is completely stable to DBU. The lack of an α-proton makes base-catalyzed enolization impossible[3].
Q: My LC-MS shows a mass corresponding to the oxazolone (-18 Da from the activated ester). Is my reaction failing? A: Not necessarily. The formation of the 4,4-disubstituted 5(4H)-oxazolone is a natural consequence of activating an N-acetyl amino acid[1]. While this oxazolone is a less reactive electrophile than an O-acylisourea, it will still undergo aminolysis at elevated temperatures. Ensure you are using HOAt to help open the oxazolone ring and accelerate the coupling.
Q: If it doesn't racemize during coupling, why is my final peptide showing two diastereomeric peaks? A: The most statistically probable cause is that your commercial starting material of 2-Cyclopropyl-2-acetamidopropanoic acid was not enantiomerically pure to begin with. The asymmetric synthesis of quaternary amino acids is notoriously difficult and prone to poor enantiomeric excess during resolution[2]. Always perform chiral HPLC or GC on your incoming raw materials before committing them to a long SPPS campaign.
References
-
Berkowitz, D. B., Chisowa, E., & McFadden, J. M. (2001). Stereocontrolled synthesis of quaternary β,γ-unsaturated amino acids: chain extension of D- & L-α-(2-tributylstannyl)vinyl amino acids. Tetrahedron, 57(30), 6329-6343. URL: [Link]
-
Jones, E. P., Jones, P., White, A. J. P., & Barrett, A. G. M. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journal of Organic Chemistry, 7, 1570-1576. URL: [Link]
Sources
- 1. Buy Boc-His(Boc)-Aib-Glu(O-tBu)-Gly-OH [smolecule.com]
- 2. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of Quaternary β,γ-Unsaturated Amino Acids: Chain Extension of D- & L- α-(2-Tributylstannyl)Vinyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2-Cyclopropyl-2-acetamidopropanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9) [1].
As a highly functionalized unnatural amino acid derivative, this compound presents unique physicochemical challenges. Its structure features a hydrophobic cyclopropyl ring, a rigidifying alpha-methyl group, a strong hydrogen-bonding acetamido group, and an ionizable carboxylic acid. This guide synthesizes structural causality with field-proven protocols to help you overcome these solubility barriers without compromising your experimental integrity.
Part 1: Frequently Asked Questions (Troubleshooting FAQs)
Q1: Why is the aqueous solubility of 2-Cyclopropyl-2-acetamidopropanoic acid exceptionally low in acidic media (pH < 4.0)?
Causality & Mechanism: The solubility bottleneck is driven by two competing thermodynamic forces: high crystal lattice energy and poor aqueous solvation. At a pH below the pKa of the carboxylic acid (typically ~3.5–4.0 for alpha-alkylated amino acids), the molecule exists primarily in its neutral, un-ionized state.
-
Lattice Stability: The neutral carboxylic acid forms stable intermolecular dimers, while the acetamido groups engage in strong, repeating intermolecular hydrogen bonds (N-H···O=C).
-
Hydrophobic Shielding: The cyclopropyl and alpha-methyl groups create a localized hydrophobic bulk that repels water molecules, preventing the formation of a stable hydration shell around the neutral polar core.
Q2: How can I enhance aqueous solubility for in vitro biological assays without inducing solvent toxicity?
Solution: Rely on a combination of co-solvent disruption and pH-driven ionization . First, disrupt the acetamido hydrogen-bonding network by dissolving the compound in a strong polar aprotic solvent, such as 100% Dimethyl Sulfoxide (DMSO). DMSO acts as an aggressive hydrogen-bond acceptor. Second, dilute this stock into a physiological buffer (pH 7.4). At pH 7.4, the carboxylic acid is fully deprotonated into a carboxylate anion. The resulting ion-dipole interactions with water are thermodynamically favorable enough to overcome the hydrophobic effect of the cyclopropyl group, keeping the molecule in solution even when the DMSO concentration is diluted to biological limits (< 1% v/v).
Q3: What are the best solvent systems for organic synthesis and scale-up?
Solution: For synthetic workflows (e.g., peptide coupling or esterification), avoid protic solvents that compete poorly with the compound's internal hydrogen bonds. Instead, utilize N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) . If the compound remains stubbornly insoluble, adding a stoichiometric amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) will deprotonate the carboxylic acid, immediately forming a highly soluble organic salt. Furthermore, thionyl chloride-mediated activation can be utilized in aprotic environments if simultaneous deacetylation or esterification is required, as demonstrated in similar acetamido-carboxylic acid systems [2].
Q4: Can I use hydrotropic agents if my formulation cannot tolerate DMSO or high pH?
Solution: Yes. Hydrotropic solubilization is highly effective for poorly water-soluble drugs containing acetamido and carboxylic acid moieties. Concentrated solutions of hydrotropes (e.g., 6M ammonium acetate or 8M potassium acetate) can increase the aqueous solubility of complex acetamido-carboxylic acids by over 100-fold [3]. The acetate ions disrupt the structured water around the hydrophobic cyclopropyl group and participate in dynamic hydrogen bonding with the acetamido moiety.
Part 2: Quantitative Data & Solvent Profiling
To assist in solvent selection, the following table summarizes the expected solubility profiles based on the compound's functional group thermodynamics.
| Solvent System | pH / Condition | Expected Solubility | Mechanistic Rationale |
| Water (Milli-Q) | pH 3.0 (Acidic) | < 1 mg/mL | Un-ionized COOH; dominant hydrophobic effect from cyclopropyl ring. |
| Phosphate Buffer | pH 7.4 (Physiological) | 15 - 25 mg/mL | Deprotonation of COOH to COO⁻; strong ion-dipole hydration. |
| DMSO (100%) | Anhydrous | > 100 mg/mL | Disruption of intermolecular acetamido H-bonds by polar aprotic solvent. |
| DMF / DMAc | Anhydrous | > 50 mg/mL | Excellent solvation of both the hydrophobic ring and polar functional groups. |
| Methanol / Ethanol | Anhydrous | 5 - 10 mg/mL | Moderate H-bond disruption, but poor solvation of the cyclopropyl moiety. |
Part 3: Mechanistic Workflows (Visualized)
pH-Dependent Solubilization Pathway
The following diagram illustrates the thermodynamic pathways dictating the compound's state in aqueous media.
Caption: pH-dependent ionization and solubility mechanism for 2-Cyclopropyl-2-acetamidopropanoic acid.
Solvent Selection Decision Tree
Use this logic tree to determine the optimal solubilization strategy based on your downstream application.
Caption: Decision tree for selecting solvent systems based on experimental application.
Part 4: Experimental Protocols
The following self-validating protocols ensure that solubility is achieved without degrading the compound.
Protocol A: Preparation of a 100 mM Stock Solution for Biological Assays
Objective: Achieve a high-concentration stock suitable for serial dilution into aqueous cell culture media.
-
Weighing: Accurately weigh 17.11 mg of 2-Cyclopropyl-2-acetamidopropanoic acid (MW ≈ 171.19 g/mol ) into a sterile, low-bind 1.5 mL microcentrifuge tube.
-
Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the suspension vigorously for 60 seconds. Causality check: The solid should rapidly disappear as the DMSO disrupts the acetamido hydrogen bonds.
-
Sonication (If required): If micro-crystals persist, sonicate the tube in a water bath at 25°C for 3–5 minutes. Do not exceed 35°C to prevent localized thermal degradation.
-
Validation: Hold the tube against a dark background under a bright light. The solution must be optically clear with no Tyndall effect (light scattering).
-
Storage: Aliquot the 100 mM stock into single-use vials and store at -20°C. Note: DMSO freezes at 18.5°C; ensure complete thawing and vortexing before subsequent use.
Protocol B: pH-Shift Solubilization for High-Concentration Aqueous Formulations
Objective: Solubilize the compound purely in aqueous media (e.g., for animal dosing) without organic co-solvents.
-
Suspension: Suspend 50 mg of the compound in 4.0 mL of Milli-Q water. The compound will remain largely insoluble (cloudy suspension).
-
Titration: Place the suspension on a magnetic stirrer. Insert a calibrated micro-pH probe.
-
Deprotonation: Dropwise, add 0.1 M NaOH while stirring continuously. Causality check: As the pH crosses 4.5, the carboxylic acid begins converting to the highly soluble sodium carboxylate salt.
-
Equilibration: Continue titrating until the pH reaches 7.2 – 7.4. Wait 5 minutes for the system to reach thermodynamic equilibrium. The solution should turn completely clear.
-
Volume Adjustment: Transfer the clear solution to a volumetric flask and adjust the final volume to 5.0 mL using pH 7.4 Phosphate Buffered Saline (PBS). Final concentration: 10 mg/mL.
-
Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter for sterilization and removal of any undisolved nucleation sites.
References
-
PubChemLite. (2025). 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3). Université du Luxembourg. Retrieved from[Link]
-
Khaliq, T. (2026). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Retrieved from[Link]
-
Asian Journal of Chemistry. (2008). Hydrotropic Solubilization in Spectrophotometric Analysis of Cefixime in Solid Dosage Form. Asian Pubs. Retrieved from [Link]
Technical Support Center: Navigating Side Reactions in Cyclopropyl Amino Acid Synthesis
Welcome to the technical support center for the synthesis of cyclopropyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating these unique, conformationally constrained building blocks into their molecules. As a Senior Application Scientist with extensive field experience, I have designed this resource to move beyond simple protocols and provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic understanding. Our goal is to empower you to anticipate, identify, and overcome the common side reactions encountered in this challenging but rewarding area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions in cyclopropyl amino acid synthesis?
A1: The most frequently encountered side reactions can be broadly categorized into three main areas:
-
Loss of Stereochemical Integrity: This includes epimerization at the α-carbon, particularly during peptide coupling steps, and diastereomeric impurities arising from the cyclopropanation reaction itself.
-
Instability of the Cyclopropane Ring: The strained three-membered ring can be susceptible to ring-opening under various conditions, including acidic, basic, or radical-mediated pathways.
-
Method-Specific Byproducts: The choice of cyclopropanation strategy (e.g., Simmons-Smith, diazo-mediated) introduces its own set of potential side reactions, such as insertion reactions or byproducts from the carbene/carbenoid source.
-
Protecting Group-Related Issues: Side reactions can arise from the protecting groups themselves, such as incomplete removal or reactions with the cyclopropane ring or other functional groups during deprotection.
Q2: I'm observing a loss of enantiomeric purity in my final product. Where is this most likely occurring?
A2: Loss of enantiomeric purity, or epimerization, is a significant concern, especially when incorporating the cyclopropyl amino acid into a peptide chain. The most common culprit is the activation of the carboxylic acid for amide bond formation, which can proceed through a planar and achiral oxazolone intermediate.[1][2] This intermediate is susceptible to racemization before the amine nucleophile attacks.[1][2] Direct enolization of the α-proton by a strong base is another, albeit less common, pathway.[1]
Q3: My mass spectrometry data shows a product with the same mass but different retention time on HPLC. What could this be?
A3: This is a classic indicator of either diastereomers or ring-opened isomers. If your synthesis involves creating a second stereocenter, you may be seeing a mixture of diastereomers. Alternatively, if the reaction conditions were too harsh (e.g., strongly acidic or basic), the cyclopropane ring may have opened to form an isomeric alkene, which would have the same mass but different polarity and thus a different retention time.
Q4: How can I tell if my cyclopropane ring has opened?
A4: The most definitive method is through NMR spectroscopy. The characteristic upfield signals of the cyclopropyl protons (typically between 0 and 1.5 ppm in ¹H NMR) will be absent in the ring-opened product.[3] Instead, you will observe new signals in the olefinic region (typically 4.5-6.5 ppm) of the ¹H NMR spectrum, corresponding to the newly formed double bond. Mass spectrometry alone is often insufficient as the ring-opened product is an isomer of the desired cyclopropyl compound.
Troubleshooting Guide: In-Depth Analysis and Solutions
Side Reaction: Ring-Opening of the Cyclopropane Moiety
The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions. Understanding the mechanisms of ring-opening is the first step toward preventing this undesired side reaction.
Mechanism: Protonation of the amino group or other Lewis basic sites in the molecule can initiate ring-opening. For donor-acceptor cyclopropanes, Lewis acids can coordinate to the electron-withdrawing group, weakening the cyclopropane bonds and facilitating nucleophilic attack.[4] The reaction often proceeds via an SN2-like mechanism, leading to the formation of an acyclic product.[2]
Causality and Prevention:
-
Strongly Acidic Conditions: Deprotection steps using strong acids like neat trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can promote ring-opening.
-
Lewis Acids: The presence of Lewis acidic reagents, sometimes used in cyclopropanation or other transformations, can trigger ring cleavage.
Troubleshooting Protocol:
-
Modify Deprotection Conditions:
-
For Boc deprotection, use a milder TFA concentration (e.g., 25-50% in dichloromethane) and conduct the reaction at 0 °C to reduce the rate of ring-opening.
-
Incorporate scavengers such as triethylsilane (TES) or water into the cleavage cocktail. These can quench carbocations that may be involved in or result from ring-opening.
-
-
Buffer the Reaction Mixture: If acidic conditions are unavoidable, consider the use of a buffered system to maintain a less aggressive pH.
-
Choose an Appropriate Cyclopropanation Reagent: Be mindful of Lewis acidic byproducts. For instance, the ZnI₂ generated in the Simmons-Smith reaction can be Lewis acidic.[1] Adding an excess of diethylzinc can help scavenge this byproduct.[1]
Mechanism: The formation of a radical adjacent to the cyclopropane ring can lead to a rapid cyclopropylcarbinyl to homoallyl rearrangement.[5] This is a common pathway in reactions involving radical initiators or single-electron transfer (SET) processes.[5]
Causality and Prevention:
-
Radical Initiators: Reagents like AIBN or benzoyl peroxide, if used in subsequent reaction steps, can initiate ring-opening.
-
Photochemical Reactions: Exposure to UV light, especially in the presence of photosensitizers, can generate radical intermediates.
Troubleshooting Protocol:
-
Exclude Radical Initiators: If possible, choose synthetic routes that avoid the use of radical initiators.
-
Protect from Light: Conduct reactions in flasks wrapped in aluminum foil to prevent photochemical side reactions.
-
Use Radical Scavengers: In cases where radical formation is unavoidable, the addition of a radical scavenger like butylated hydroxytoluene (BHT) may help to suppress ring-opening.
While less common for simple cyclopropylamines, N-acylated or other activated cyclopropyl systems can undergo base-mediated ring-opening, sometimes through an elimination-type mechanism.
Troubleshooting Protocol:
-
Use Sterically Hindered Bases: Employ bulky, non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of smaller, more nucleophilic bases.
-
Control Temperature: Perform base-mediated reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of potential side reactions.
Workflow for Diagnosing Ring-Opening
Caption: Diagnostic workflow for identifying cyclopropane ring-opening.
Side Reaction: Epimerization and Racemization
Maintaining the stereochemical integrity of the α-carbon is paramount, particularly in the synthesis of chiral drugs and peptides.
Oxazolone Formation: This is the most common pathway for racemization during peptide coupling.[1][2] Activation of the N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate.[1][2] This intermediate is susceptible to proton abstraction and reprotonation from either face, leading to a loss of stereochemical integrity.
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate which can then be protonated from either side.[1]
Mechanism of Oxazolone Formation and Racemization
Caption: Pathway for racemization via oxazolone formation during peptide coupling.
Choice of Coupling Reagents and Additives:
-
Uronium/Aminium Reagents: Reagents like HATU and HBTU are highly efficient but can promote racemization if not used correctly.[6]
-
Carbodiimides: Reagents like DIC and EDC are common but can also lead to significant racemization if used alone.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[2] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[6]
Table 1: Effect of Coupling Reagents and Additives on Epimerization
| Coupling Reagent | Base | Additive | % D-Isomer (Epimerization) | Reference |
| HBTU | DIPEA | - | High | [6] |
| HATU | DIPEA | - | Lower than HBTU | [6] |
| DIC | DIPEA | - | High | [6] |
| DIC | DIPEA | HOBt | Reduced | [2] |
| DIC | DIPEA | HOAt | Significantly Reduced | [7] |
Experimental Protocol to Minimize Racemization:
-
Dissolve the N-protected cyclopropyl amino acid (1.0 eq) and HOAt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 eq) and stir for 5-10 minutes (pre-activation).
-
Add the amine component (1.2 eq) and the appropriate base (e.g., NMM or DIPEA, 2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up by diluting with an organic solvent and washing with dilute acid and base to remove excess reagents.
-
Analyze the epimeric purity of the crude product by chiral HPLC.
Other Critical Factors:
-
Base: Use sterically hindered bases like DIPEA or weaker bases like N-methylmorpholine (NMM) to minimize direct α-proton abstraction.[5]
-
Solvent: Less polar solvents like dichloromethane (DCM) generally suppress racemization better than polar aprotic solvents like DMF.[1]
-
Temperature: Perform couplings at low temperatures (0 °C) to reduce the rate of epimerization.
Side Reactions Associated with Specific Cyclopropanation Methods
The Simmons-Smith reaction is a cornerstone of cyclopropanation, but it is not without its potential pitfalls.
-
Methylation/Ethylation: The organozinc carbenoid is electrophilic and can methylate (from CH₂I₂) or ethylate (if using Et₂Zn in the Furukawa modification) heteroatoms like alcohols, amines, and thiols, especially if an excess of the reagent is used.[1]
-
N-Alkylation vs. Cyclopropanation: For substrates containing unprotected amines, N-alkylation can compete with cyclopropanation.[1]
-
Lewis Acid-Catalyzed Side Reactions: The ZnI₂ byproduct is a Lewis acid and can cause rearrangement or degradation of acid-sensitive substrates.[1]
Troubleshooting Protocol for Simmons-Smith Reactions:
-
Protect Heteroatoms: Ensure that all sensitive functional groups (alcohols, phenols, thiols, and secondary amines) are appropriately protected before subjecting the molecule to Simmons-Smith conditions.
-
Control Stoichiometry: Use the minimum necessary excess of the Simmons-Smith reagent to avoid side reactions.
-
Use Furukawa Modification with Caution: When using diethylzinc (Furukawa modification), be aware of the potential for ethyl group transfer.[8] If this is observed, consider switching to the traditional Zn/Cu couple.
-
Scavenge ZnI₂: Add an excess of Et₂Zn or quench the reaction with pyridine to complex with the Lewis acidic ZnI₂ byproduct.[1]
Diazomethane and its derivatives are effective for cyclopropanation but are highly reactive and can lead to several side reactions.
-
Esterification/Etherification: Carboxylic acids and phenols will be rapidly methylated by diazomethane.[8] This is often faster than cyclopropanation.
-
N-H and C-H Insertion: Diazomethane can insert into N-H bonds of amines and amides and, in some cases, activated C-H bonds.[9][10]
-
Pyrazoline Formation: Diazo compounds can undergo 1,3-dipolar cycloaddition with alkenes to form pyrazolines, which may or may not be the desired intermediate.
Troubleshooting Protocol for Diazo-mediated Reactions:
-
Protect Acidic Protons: All carboxylic acids, phenols, and preferably amides and primary/secondary amines should be protected before reaction with diazomethane.
-
Use a Catalyst: Transition metal catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂) promote the desired carbene transfer for cyclopropanation over insertion and other side reactions.
-
Control Addition: Add the diazo compound slowly to the reaction mixture containing the catalyst and substrate to keep its concentration low, which minimizes dimerization and other side reactions.
Side Reactions Related to Protecting Groups
The choice and manipulation of protecting groups are critical for a successful synthesis.
-
Incomplete Deprotection: Steric hindrance around the Boc group can lead to incomplete removal with TFA.
-
t-Butylation: During TFA-mediated deprotection, the generated tert-butyl cation is a potent electrophile and can alkylate nucleophilic side chains, particularly tryptophan, methionine, and cysteine.[2][7]
Troubleshooting Protocol for Boc Group:
-
Extend Deprotection Time/Increase TFA Concentration: If deprotection is incomplete, increase the reaction time or the concentration of TFA.
-
Use Scavengers: Always include scavengers in the TFA cleavage cocktail. A common mixture is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5). TIS is an excellent scavenger for the tert-butyl cation.
-
Incomplete Deprotection: Can occur due to peptide aggregation on solid support or use of a degraded piperidine solution.[11]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide. This is especially problematic with proline as the second amino acid.[5]
-
Aspartimide Formation: For sequences containing aspartic acid, the side-chain carboxylate can attack the backbone amide upon Fmoc deprotection, forming a succinimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides.[5]
Troubleshooting Protocol for Fmoc Group:
-
Ensure Complete Deprotection: Use fresh piperidine solution and consider using a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for difficult deprotections.[11]
-
Minimize Diketopiperazine Formation: When proline is one of the first two residues, consider using a 2-chlorotrityl chloride resin, whose steric bulk hinders this side reaction.[5]
-
Suppress Aspartimide Formation: For Asp-containing peptides, use protecting groups on the Asp side chain that are designed to minimize this side reaction, or add HOBt to the piperidine deprotection solution.[5]
Orthogonal Protection Strategy for Cyclopropyl Amino Acid Synthesis
Caption: Example of an orthogonal protection strategy workflow.
References
-
Al-Dulayymi, J. R., Baird, M. S., & Roberts, E. (2021). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Available at: [Link]
-
How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Available at: [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Thieme.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Available at: [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Available at: [Link]
- The synthesis of cyclopropane amino acids and peptides. (1985). Google Patents.
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC. Available at: [Link]
- Amino Acid and Peptide Chiral Separ
-
Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Available at: [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Available at: [Link]
- Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogen
-
Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. (2010). PubMed. Available at: [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. Available at: [Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2025). ResearchGate. Available at: [Link]
- peptide nmr. (n.d.). University of Göttingen.
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. Available at: [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. (2018). Semantic Scholar. Available at: [Link]
-
Simmons–Smith reaction. (n.d.). Wikipedia. Available at: [Link]
-
Simmons Smith troubleshooting. (2025). Reddit. Available at: [Link]
-
Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. (2003). PubMed. Available at: [Link]
-
Amination of Diazocarbonyl Compounds: N–H Insertion under Metal-Free Conditions. (2016). ACS Publications. Available at: [Link]
- Organic Chemistry-4. (n.d.).
-
Michael addition reaction with amino acids in living organism. (A)... (n.d.). ResearchGate. Available at: [Link]
-
thio-michael addition reaction: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. (n.d.). PMC. Available at: [Link]
-
Michael addition reaction. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Cyclopropyl-2-acetamidopropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and downstream processing of sterically hindered, non-canonical amino acids. 2-Cyclopropyl-2-acetamidopropanoic acid is an α,α-disubstituted amino acid derivative. Its synthesis and subsequent enzymatic resolution require exacting thermal control.
Because of the severe steric bulk at the α-carbon and the inherent strain energy of the cyclopropyl ring, standard amino acid protocols will often fail, leading to azlactone trapping, thermal degradation, or stalled biocatalysis. This guide provides field-proven insights, causal troubleshooting, and self-validating protocols to optimize your thermal parameters.
Process Workflow & Critical Temperature Nodes
Workflow for synthesis and enzymatic resolution of 2-Cyclopropyl-2-acetamidopropanoic acid.
Troubleshooting FAQs
Q: During the N-acetylation step, my yields are below 50%, and LC-MS shows a mass consistent with dehydration (-18 Da). How does temperature influence this? A: The causality here is rooted in steric hindrance and thermal kinetics. When reacting 2-amino-2-cyclopropylpropanoic acid with acetic anhydride, the intermediate mixed anhydride is highly susceptible to intramolecular attack by the newly formed amide carbonyl, forming an azlactone (oxazolone) ring. If the exothermic addition of acetic anhydride pushes the reaction temperature above 10°C, this intramolecular cyclization outpaces the desired intermolecular hydrolysis. Unlike standard amino acids, this specific azlactone cannot undergo racemization because it lacks an α-proton. Instead, it acts as a stable thermodynamic sink, permanently trapping your yield. Solution: Maintain a strict 0–5°C environment during the entire addition phase to kinetically favor the formation of the target N-acetyl compound[1].
Q: I am using L-Aminoacylase I to resolve racemic 2-Cyclopropyl-2-acetamidopropanoic acid, but the reaction stalls at 10% conversion even at 37°C. Should I increase the temperature to 45°C to force the reaction?
A: Absolutely not. While 37°C is the thermal optimum for standard L-Aminoacylase I, increasing the temperature to 45°C will rapidly denature the metalloenzyme, leading to irreversible precipitation[2]. The root cause of your stalled reaction is steric, not thermal. The bulky α-methyl and α-cyclopropyl groups create severe steric clash within the acylase active site, drastically reducing the turnover number (
Q: To get the precursor 2-amino-2-cyclopropylpropanoic acid, I am hydrolyzing a hydantoin intermediate. Can I use high-temperature acidic hydrolysis (e.g., 6M HCl at 150°C) to speed this up? A: No. While the cyclopropyl ring is remarkably stable to alkaline conditions, it is highly susceptible to electrophilic ring-opening in strong acids at elevated temperatures. Refluxing in 6M HCl will protonate the cyclopropyl ring, leading to nucleophilic attack by chloride ions and yielding acyclic, halogenated byproducts. Solution: Always use alkaline hydrolysis (e.g., 3M NaOH at 140°C in a pressure vessel) when processing cyclopropyl-containing amino acids to preserve the strained ring structure.
Quantitative Data Presentation
Table 1: Effect of Temperature on N-Acetylation of 2-Amino-2-cyclopropylpropanoic Acid
| Reaction Temperature | Yield of Target (%) | Azlactone Byproduct (%) | Mechanistic Outcome |
|---|---|---|---|
| 0 – 5 °C | 92% | < 1% | Optimal kinetic control; minimal side reactions. |
| 15 – 20 °C | 75% | 15% | Moderate thermal acceleration of intramolecular cyclization. |
| > 30 °C | 40% | 45% | Exothermic runaway; severe trapping of mixed anhydride as stable azlactone. |
Table 2: Temperature Optimization for Enzymatic Resolution (L-Aminoacylase I)
| Incubation Temp | Relative Enzyme Activity | Enantiomeric Excess (ee) | Reaction Time to 50% Conv. |
|---|---|---|---|
| 25 °C | 45% | > 99% | 48 hours |
| 37 °C | 100% | > 99% | 16 hours |
| 45 °C | 60% | 94% | 24 hours |
| 55 °C | < 5% | N/A (Denatured) | > 72 hours |
Experimental Protocols
Protocol A: Temperature-Controlled N-Acetylation (Schotten-Baumann Conditions)
Objective: Maximize N-acetylation yield while suppressing azlactone formation.
-
Dissolution: Suspend 100 mmol of 2-amino-2-cyclopropylpropanoic acid in 50 mL of deionized water. Add 2M NaOH dropwise until complete dissolution (target pH 9.5–10.0).
-
Thermal Equilibration: Submerge the reaction vessel in an ice-water bath. Monitor the internal temperature until it stabilizes at 0–2 °C.
-
Exothermic Control (Critical Step): Begin dropwise addition of 120 mmol (1.2 eq) of acetic anhydride over 45 minutes.
-
Self-Validation Check: The temperature must not exceed 5°C. Simultaneously add 2M NaOH via a secondary dropping funnel to maintain the pH strictly between 9.0 and 10.0. If the pH drops below 8.0, the amine protonates and the reaction visually halts (cloudiness may appear); if the temperature spikes, azlactone forms.
-
-
Maturation: Once addition is complete, remove the ice bath and allow the solution to warm to 20°C. Stir for 3 hours to ensure complete hydrolysis of any residual mixed anhydride.
-
Isolation: Cool the mixture back to 0°C. Slowly acidify to pH 2.0 using 6M HCl. A white precipitate of 2-Cyclopropyl-2-acetamidopropanoic acid will form. Filter, wash with ice-cold water, and dry under vacuum.
Protocol B: Stereoselective Enzymatic Resolution
Objective: Isolate the (S)-enantiomer via L-Aminoacylase I hydrolysis[3].
-
Substrate Preparation: Suspend 50 mmol of racemic 2-Cyclopropyl-2-acetamidopropanoic acid in 200 mL of distilled water. Adjust to pH 7.5 using 1M LiOH (Li⁺ prevents the salting-out effect often seen with Na⁺, improving substrate solubility).
-
Metalloenzyme Activation: Add CoCl₂ to a final concentration of 0.5 mM. This acts as an essential cofactor for the acylase, stabilizing its active site[2].
-
Thermal Equilibration: Place the flask in an orbital shaking incubator set to exactly 37°C. Allow 30 minutes for thermal stabilization.
-
Biocatalysis: Add 500 mg of L-Aminoacylase I (porcine kidney). Incubate at 37°C and 150 rpm for 48 hours.
-
Termination: Heat the mixture to 80°C for 10 minutes to denature the enzyme. Filter out the precipitated protein.
-
Separation: Pass the filtrate through a Dowex 50W-X8 cation exchange resin. The unreacted (R)-2-Cyclopropyl-2-acetamidopropanoic acid will elute in the water wash, while the free (S)-2-amino-2-cyclopropylpropanoic acid is retained and can be eluted subsequently with 1M NH₄OH.
References
1.[4] Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. 2.[1] The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. PMC. 3.[3] The resolution of amino acids by asymmetric enzymatic synthesis. ResearchGate. 4.[2] Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology.
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 2-Cyclopropyl-2-acetamidopropanoic Acid Purification
Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help you isolate highly pure 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9)[1] from crude synthetic mixtures. This guide moves beyond basic protocols by explaining the physicochemical causality behind each purification step, ensuring you understand why a method works so you can adapt it to your specific workflow.
Impurity Profiling: The Causality of Contamination
Before troubleshooting, we must define the physicochemical properties of the target molecule and its common impurities. 2-Cyclopropyl-2-acetamidopropanoic acid is an N-acetylated unnatural amino acid with a sterically hindered alpha-carbon[2]. Understanding the distinct ionization states of these molecules is the key to designing a self-validating purification system.
Table 1: Physicochemical Impurity Profile
| Compound | Nature | pKa | Solubility Profile | Removal Strategy |
| 2-Cyclopropyl-2-acetamidopropanoic acid | Target Product | ~3.7 (COOH) | Soluble in EtOAc (acidic), Water (basic) | N/A |
| 2-Amino-2-cyclopropylpropanoic acid | Deacetylated Precursor | ~2.3 (COOH), ~9.5 (NH3+) | Water-soluble (zwitterionic/cationic) | pH-Controlled Extraction |
| Inorganic Salts (e.g., NaCl, NaOAc) | Neutralization Byproducts | N/A | Highly water-soluble | Liquid-Liquid Extraction |
| Cyclopropyl methyl ketone / Hydantoin | Unreacted Starting Materials | N/A | Soluble in organic solvents | Recrystallization |
Troubleshooting Guides & FAQs
Q1: My LC-MS shows a significant M-42 peak. How do I remove this impurity without losing my target product? Analysis: An M-42 mass difference indicates the presence of the deacetylated precursor, 2-amino-2-cyclopropylpropanoic acid. This occurs due to incomplete acetylation or unintended hydrolysis during workup. Solution: Exploit the pKa differential. The N-acetylated target lacks a basic amine and behaves as a simple weak acid with a pKa of approximately 3.7[3]. At pH 2.0, the target is fully protonated and neutral, allowing it to partition into an organic solvent like ethyl acetate. Conversely, the deacetylated impurity retains its basic amine (pKa ~9.5), which becomes protonated (-NH3+) at pH 2.0. This forces the impurity to remain in the aqueous phase as a highly polar cation[4]. See Protocol A .
Q2: The crude product is a sticky foam heavily contaminated with inorganic salts. What is the most efficient desalting method? Analysis: N-acetylation often requires basic conditions (e.g., NaOH) followed by acidification with HCl, generating stoichiometric amounts of NaCl. Solution: While ion-exchange chromatography is a standard desalting technique for zwitterionic amino acids, it is highly inefficient for N-acetylated derivatives[4]. Instead, perform a targeted back-extraction. Dissolve the foam in water, acidify to pH 2.0, and extract with ethyl acetate. The inorganic salts will remain completely in the aqueous layer.
Q3: I have removed the salts and free amino acid, but my product is an oil instead of a solid. How do I induce crystallization? Analysis: Unnatural N-acetyl amino acids can resist crystallization due to the presence of trace organic impurities (like unreacted ketones or hydantoin intermediates) that depress the melting point. Solution: Perform a solvent/anti-solvent crystallization. Dissolve the oil in a minimal amount of warm ethyl acetate and slowly add hexanes until turbidity is observed. Cool the mixture to 5 °C – 15 °C to induce precipitation[5]. See Protocol B .
Standard Operating Procedures (SOPs)
Protocol A: pH-Controlled Liquid-Liquid Extraction (Self-Validating)
Purpose: Complete removal of deacetylated amino acids and inorganic salts.
-
Dissolution: Dissolve the crude mixture in distilled water (10 mL/g of crude). If the solution is acidic, adjust to pH 8.0 using 1M NaOH to ensure complete dissolution of the target as a sodium salt.
-
Organic Wash (Optional): Wash the aqueous layer with diethyl ether (1x volume) to remove non-polar organic impurities (e.g., unreacted cyclopropyl methyl ketone). Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.0. Caution: Vigorous stirring is required to prevent localized high acidity which could cause hydrolysis and generate CO2 gas if carbonates are present[4].
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL/g).
-
Validation (TLC): Spot both the aqueous and organic layers on a silica TLC plate. Stain with Ninhydrin and heat.
-
Aqueous Layer: Should turn purple (confirms retention of the free amino acid impurity).
-
Organic Layer: Should remain colorless under Ninhydrin but show UV activity or stain with Iodine (confirms presence of the highly pure N-acetyl target).
-
-
Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure product.
Protocol B: Solvent/Anti-Solvent Recrystallization
Purpose: Final polishing to remove trace organic impurities and obtain a crystalline solid.
-
Dissolution: Dissolve the semi-pure N-acetyl amino acid in a minimum volume of warm Ethyl Acetate (approx. 50 °C).
-
Anti-Solvent Addition: Slowly add Hexanes dropwise while stirring until the solution becomes slightly turbid.
-
Annealing: Heat the mixture slightly until the turbidity clears, then remove from the heat source.
-
Crystallization: Allow the solution to cool to room temperature undisturbed, then transfer to a refrigerator (5 °C) for 4 to 12 hours to maximize yield[5].
-
Isolation: Filter the crystals under vacuum, wash with ice-cold Hexanes, and dry in a vacuum desiccator overnight.
Purification Workflow Visualization
Decision tree for purifying 2-Cyclopropyl-2-acetamidopropanoic acid based on impurity profiles.
References
1.[1] Title: 95525-82-9 | 2-Cyclopropyl-2-acetamidopropanoic acid Source: aaronchem.com URL:
2.[2] Title: 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) - PubChemLite Source: uni.lu URL:
3.[3] Title: 97-69-8 | CAS DataBase - ChemicalBook (N-Acetyl-L-alanine properties) Source: chemicalbook.com URL:
4.[5] Title: EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid Source: google.com (Google Patents) URL:
5.[4] Title: How to purify amino acid with mineral salt : r/OrganicChemistry Source: reddit.com URL:
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 3. 97-69-8 | CAS DataBase [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]
Technical Support Center: Preventing Ring Opening of the Cyclopropyl Group
Prepared by the Gemini Application Science Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of preventing the ring opening of the cyclopropyl group during chemical synthesis. The inherent ring strain that makes cyclopropane a valuable structural motif also renders it susceptible to cleavage under various reaction conditions.[1] This resource is designed to help you navigate these challenges, preserve the integrity of the cyclopropyl ring, and ensure the success of your synthetic endeavors.
I. Understanding Cyclopropyl Ring Stability: FAQs
This section addresses fundamental questions about the stability of the cyclopropyl group under common laboratory conditions.
Q1: How stable is the cyclopropyl group under acidic conditions?
The stability of a cyclopropyl group in acidic media is highly dependent on the strength of the acid and the substitution pattern of the cyclopropane.[2][3]
-
Mild Acids: Generally, the cyclopropyl group is stable in the presence of mild acids.
-
Strong Acids: Strong Brønsted or Lewis acids can protonate the cyclopropane ring or an adjacent functional group, leading to a carbocationic intermediate.[1][3] This intermediate can then undergo ring opening to alleviate the significant ring strain (approximately 28 kcal/mol).[1][4] The presence of adjacent groups that can stabilize a positive charge, such as a ketone or an aromatic ring, increases the susceptibility to acid-catalyzed cleavage.[2][3][5]
Q2: What is the general stability of the cyclopropyl group under basic conditions?
The cyclopropyl group is typically very stable across a wide range of basic conditions.[1][2] Ring opening is uncommon unless the ring is activated by potent electron-withdrawing groups or is part of a highly strained polycyclic system.[1][2]
Q3: How does the cyclopropyl group behave in the presence of oxidizing agents?
The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in a typical alkane, making the group often resistant to oxidation.[2] This metabolic stability is a key reason for its incorporation into drug candidates.[2][6] However, if the cyclopropyl group is attached to a heteroatom, such as nitrogen, it can become more susceptible to oxidative cleavage.[2][6]
Q4: Are cyclopropyl groups stable under reductive conditions like catalytic hydrogenation?
Simple cyclopropanes are generally resistant to many common reducing agents, including catalytic hydrogenation (e.g., H₂/Pd) at room temperature.[2] However, the presence of activating groups, such as an adjacent ketone, can promote ring opening under certain reductive conditions.[2] Careful selection of catalyst and reaction conditions is crucial. For example, Raney® Nickel has been used for the reduction of an adjacent ketone without causing hydrogenolysis of the cyclopropyl ring.[2]
Q5: Can radical reactions lead to the opening of a cyclopropyl ring?
Yes, the cyclopropyl group can undergo ring opening in the presence of radicals.[2][7] The formation of a cyclopropylcarbinyl radical can lead to a rapid rearrangement to a more stable homoallyl radical, releasing the ring strain.[1][2] This property is sometimes used as a mechanistic probe for radical reactions.[2]
Q6: What is the role of transition metals in reactions involving cyclopropyl groups?
Transition metals can play a dual role.[8] On one hand, they are essential for many cross-coupling reactions that form C-C bonds with the cyclopropyl ring intact, such as the Suzuki-Miyaura coupling.[2][9] On the other hand, some transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to ring-opened or isomerized products.[1][8][10] The choice of metal, ligand, and reaction conditions is therefore critical.[1]
II. Troubleshooting Guides: A Problem-Solution Approach
This section provides practical troubleshooting advice for specific experimental issues.
Issue 1: Unwanted ring opening of a cyclopropyl ketone during reduction.
-
Symptom: Formation of linear ketones or alcohols instead of the desired cyclopropyl alcohol.
-
Root Cause: The reducing agent is too harsh, or the reaction conditions are promoting cleavage of the strained ring. This is particularly common with strong hydride donors like LiAlH₄.
-
Recommended Solutions:
-
Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the most commonly recommended reagent for this transformation.[11] It is generally mild enough to reduce the ketone without affecting the cyclopropyl ring.[11]
-
Control the Temperature: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[11]
-
Catalytic Hydrogenation with Caution: If catalytic hydrogenation is necessary, use less aggressive catalysts and carefully control the temperature and pressure.[11]
-
| Reagent | Conditions | Compatibility with Cyclopropyl Ketone |
| LiAlH₄ | Typically THF, 0 °C to reflux | High risk of ring opening |
| NaBH₄ | MeOH or EtOH, 0 °C to RT | Recommended , generally preserves the ring[11] |
| H₂/Pd, Pt, Rh | High pressure, high temp. | High risk of ring opening[12] |
| Raney® Ni | THF or Cycloheptane, RT, 4.5-4.7 bar H₂ | Can be used successfully[2] |
Issue 2: Ring cleavage under acidic reaction conditions.
-
Symptom: Disappearance of the cyclopropyl signal in NMR and the appearance of signals corresponding to an alkene or other ring-opened structures.
-
Root Cause: The presence of strong Brønsted or Lewis acids is protonating the cyclopropane or a neighboring group, initiating ring opening.[1]
-
Recommended Solutions:
-
Use Milder Acids: If acidic conditions are essential, opt for weaker acids or use a buffered system to maintain a less acidic pH.[2]
-
Protect Activating Groups: If the cyclopropyl ring is adjacent to a group that can stabilize a carbocation (like a ketone), protect that functional group (e.g., as a ketal) to reduce its electronic influence on the ring.[2][11]
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experimenting with less polar solvents may be beneficial.[11]
-
Issue 3: Low yield or ring opening during α-alkylation of a cyclopropyl ketone.
-
Symptom: A mixture of starting material, the desired α-alkylated product, and ring-opened byproducts.
-
Root Cause: The basic conditions required for enolate formation are promoting undesired side reactions.
-
Recommended Solutions:
-
Use a Non-Nucleophilic, Sterically Hindered Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is effective for generating the kinetic enolate.[11]
-
Strict Temperature Control: It is critical to perform the deprotonation at very low temperatures (e.g., -78 °C) to prevent side reactions.[11]
-
Issue 4: Ring opening during transition metal-catalyzed cross-coupling.
-
Symptom: Formation of isomerized or ring-opened products instead of the desired coupled product.
-
Root Cause: The transition metal catalyst is inserting into a C-C bond of the cyclopropane ring.[1][10]
-
Recommended Solutions:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination and prevent side reactions.[1]
-
Catalyst Choice: Palladium catalysts are frequently used successfully in Suzuki-Miyaura couplings of cyclopropylboronic acids with appropriate phosphine ligands.[2][9]
-
III. Experimental Protocols
Here are detailed methodologies for key experiments aimed at preserving the cyclopropyl group.
Protocol 1: Mild Reduction of a Cyclopropyl Ketone using NaBH₄
This protocol describes the reduction of a ketone adjacent to a cyclopropyl ring without causing ring opening.[1][11]
-
Materials:
-
Cyclopropyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the cyclopropyl ketone in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid
This protocol demonstrates a common C-C bond-forming reaction where the cyclopropyl ring remains intact.[2]
-
Materials:
-
Aryl bromide
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄·3H₂O)
-
Solvent (e.g., 10:1 mixture of cyclopentyl methyl ether and water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (3.0 equivalents).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
IV. Visual Decision-Making Aids
Troubleshooting Workflow for Cyclopropane Ring Opening
Caption: A workflow for troubleshooting unexpected cyclopropane ring opening.
Reaction Condition Compatibility
Caption: General stability of the cyclopropyl group under various reaction conditions.
V. References
-
BenchChem. (n.d.). How to avoid ring-opening of cyclopropyl ketones during reaction. Retrieved March 7, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions. Retrieved March 7, 2026, from
-
Purechemistry. (2023, May 15). In addition to the cyclopropane ring. Retrieved March 7, 2026, from
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved March 7, 2026, from
-
Gao, Y., et al. (2014, May 6). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation. Retrieved March 7, 2026, from
-
CHEMISTRY. (n.d.). Retrieved March 7, 2026, from
-
PMC. (n.d.). Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions. Retrieved March 7, 2026, from
-
Scribd. (n.d.). Addition To Cyclopropane Rings. Retrieved March 7, 2026, from
-
BenchChem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Retrieved March 7, 2026, from
-
ACS Publications. (2018, October 15). Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes. Retrieved March 7, 2026, from
-
Grokipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved March 7, 2026, from
-
Taylor & Francis. (2024, March 13). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis. Retrieved March 7, 2026, from
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved March 7, 2026, from
-
PMC. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved March 7, 2026, from
-
Kinetics of CH(X 2 Π) radical reactions with cyclopropane, cyclopentane, and cyclohexane. (1988, May 1). Retrieved March 7, 2026, from
-
Dalal Institute. (n.d.). Addition to Cyclopropane Ring. Retrieved March 7, 2026, from
-
Radical cations of strained ring hydrocarbons. Cyclopropane derivatives. (n.d.). Retrieved March 7, 2026, from
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved March 7, 2026, from
-
structure and reactivity of the cyclopropane species. (n.d.). COPYRIGHTED MATERIAL. Retrieved March 7, 2026, from
-
ACS Publications. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Retrieved March 7, 2026, from
-
RSC Publishing. (2024, April 1). Palladium-catalyzed C–C bond cleavage of N-cyclopropyl acylhydrazones. Retrieved March 7, 2026, from
-
Infoscience. (n.d.). Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium cations. Retrieved March 7, 2026, from
-
BenchChem. (n.d.). Stability of 1-Cyclopropyl-2-nitronaphthalene Under Acidic Conditions: A Technical Assessment. Retrieved March 7, 2026, from
-
Scilit. (n.d.). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Retrieved March 7, 2026, from
-
PMC. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved March 7, 2026, from
-
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved March 7, 2026, from
-
Hypha Discovery Blogs. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved March 7, 2026, from
-
BenchChem. (n.d.). How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane. Retrieved March 7, 2026, from
-
ResearchGate. (n.d.). (A) Reactivity of cyclopropyl-I(iii) reagents; (B) only characterized.... Retrieved March 7, 2026, from
-
Journal of the American Chemical Society. (2024, December 11). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Retrieved March 7, 2026, from
-
PubMed. (2004, September 7). An Exploratory Study of Ring Closures of Aryl Radicals Onto Cyclopropyl- And Oxiranyl-Isocyanate Acceptors. Retrieved March 7, 2026, from
-
What is the reason for the exceptional stability of tricyclopropyl-cyclopropenyl carbocation?. (2017, October 31). Retrieved March 7, 2026, from
-
Li, X. (2020, May 29). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved March 7, 2026, from
-
ACS Publications. (2002, March 28). Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions. Retrieved March 7, 2026, from
-
PMC. (n.d.). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and.... Retrieved March 7, 2026, from
-
Beilstein Journals. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved March 7, 2026, from
-
Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts: A Parahydrogen Spin. (2020, March 25). Retrieved March 7, 2026, from
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. (2017, May 18). Retrieved March 7, 2026, from _
-
Marketed drugs containing a cyclopropyl ring. (n.d.). Download Scientific Diagram. Retrieved March 7, 2026, from
-
American Chemical Society. (n.d.). One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. Retrieved March 7, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transition Metal-Catalyzed Selective Carbon-Carbon Bond Cleavage of Vinylcyclopropanes in Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. purechemistry.org [purechemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Cyclopropane synthesis [organic-chemistry.org]
- 10. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
Validation & Comparative
1H NMR Interpretation of 2-Cyclopropyl-2-acetamidopropanoic Acid: A Comparative Analytical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Cyclopropyl-2-acetamidopropanoic acid (CAS: 95525-82-9)
As fragment-based drug discovery (FBDD) accelerates, the demand for conformationally restricted building blocks has surged. 2-Cyclopropyl-2-acetamidopropanoic acid is a highly valuable quaternary
However, verifying the structural integrity of this molecule presents unique analytical challenges. As a Senior Application Scientist, I frequently see researchers struggle with the complex splitting patterns generated by its cyclopropyl ring. This guide objectively compares analytical approaches—evaluating different NMR solvent systems and structural alternatives—while detailing the causality behind the molecule's unique
Mechanistic Causality in the H NMR Profile
To accurately interpret the
-
The Upfield Shift (Magnetic Anisotropy): The protons on the cyclopropyl ring resonate unusually far upfield (typically between 0.30 and 1.30 ppm). This is caused by the magnetic anisotropy of the strained three-membered ring. The circulation of electrons in the C-C bonds generates a local shielding cone; protons situated in this region experience a weaker effective magnetic field, pushing their resonance frequencies upfield[2].
-
Diastereotopicity and Higher-Order Splitting: The C2
-carbon of this molecule is a chiral quaternary center (bonded to a methyl, a cyclopropyl, an acetamido, and a carboxylic acid group). Because of their proximity to this chiral center, the two -CH - groups of the cyclopropyl ring are diastereotopic. Furthermore, the two protons on each individual -CH - group are also diastereotopic (one is "up" relative to the ring plane, the other is "down")[3]. This creates a highly complex, non-equivalent spin system that manifests as overlapping, higher-order multiplets rather than simple first-order doublets or triplets. -
The Amide Singlet: In standard secondary amino acids, the amide (-NH) proton appears as a doublet due to vicinal coupling (
) with the -proton. Because 2-cyclopropyl-2-acetamidopropanoic acid possesses a quaternary -carbon, there is no -proton. Consequently, the -NH signal collapses into a sharp singlet.
Objective Comparison: Solvent Systems for Structural Validation
The choice of deuterated solvent drastically impacts the resolution and diagnostic utility of the NMR spectrum. Below is an objective comparison of the product's performance across three common NMR solvents.
Table 1: NMR Solvent Comparison for 2-Cyclopropyl-2-acetamidopropanoic Acid
| Proton Environment | DMSO- | D | CDCl | Multiplicity | Analytical Causality / Notes |
| Carboxylic (-COOH) | ~12.2 | Exchanged | ~10.5 (br) | Broad Singlet | Highly dependent on concentration and H-bonding. |
| Amide (-NH) | ~7.8 | Exchanged | ~6.5 | Singlet (1H) | Singlet confirms the absence of an |
| Acetamido (-CH | ~1.85 | ~1.95 | ~2.00 | Singlet (3H) | Deshielded by the adjacent carbonyl group. |
| ~1.35 | ~1.45 | ~1.55 | Singlet (3H) | Confirms successful methylation at the C2 position. | |
| Cyclopropyl (-CH) | ~1.15 | ~1.25 | ~1.30 | Multiplet (1H) | Methine proton; couples to the four ring protons. |
| Cyclopropyl (-CH | 0.35 - 0.55 | 0.45 - 0.65 | 0.50 - 0.70 | Complex Multiplet (4H) | Shielded by ring anisotropy; diastereotopic complexity. |
Performance Verdict:DMSO-
Objective Comparison: Product vs. Alternative Scaffold
To demonstrate the analytical markers of conformational restriction, we must compare our product against a structural alternative: N-Acetyl-2-cyclopropylglycine . While both are used in peptidomimetic synthesis, the product features a quaternary
Table 2: Structural Validation - Product vs. Alternative Scaffold
| Analytical Feature | 2-Cyclopropyl-2-acetamidopropanoic acid (Product) | N-Acetyl-2-cyclopropylglycine (Alternative) | QC Significance |
| Quaternary (Chiral) | Tertiary (Chiral) | Product yields higher structural rigidity (Aib analog). | |
| Absent | ~4.2 ppm (Doublet of doublets, 1H) | Primary metric to differentiate the two scaffolds. | |
| ~1.35 ppm (Singlet, 3H) | Absent | Confirms the quaternary nature of the product. | |
| Amide -NH Signal | Singlet (~7.8 ppm) | Doublet (~8.2 ppm, | Lack of vicinal coupling in the product confirms C2 substitution. |
Experimental Protocols: Self-Validating D O Exchange
Trustworthy analytical workflows must be self-validating. To unambiguously differentiate the carbon-bound aliphatic protons from the heteroatom-bound exchangeable protons, we utilize an in-tube D
Step-by-Step Methodology:
-
Initial Preparation: Dissolve 15–20 mg of 2-cyclopropyl-2-acetamidopropanoic acid in 0.6 mL of anhydrous DMSO-
. -
Primary Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a 1D
H NMR spectrum (e.g., 16 scans, 400 MHz or 600 MHz). -
Baseline Integration: Phase and baseline-correct the spectrum. Calibrate the integration of the
-methyl singlet (~1.35 ppm) to exactly 3.00 protons. -
Deuterium Introduction: Remove the tube from the spectrometer and add 2–3 drops of Deuterium Oxide (D
O) directly into the sample. -
Equilibration: Cap the tube tightly, invert 5–10 times to ensure thorough mixing, and allow it to sit for 5 minutes at room temperature. This drives the equilibrium:
. -
Secondary Acquisition & Validation: Re-acquire the spectrum under identical parameters. Overlay the two spectra. The broad signals at ~12.2 ppm (-COOH) and ~7.8 ppm (-NH) will disappear, replaced by a broad HOD peak at ~4.7 ppm. The retention of the upfield cyclopropyl multiplets validates the intact carbon skeleton.
Visualizing the Analytical Workflow
The following decision tree maps the logical flow for assigning the
Caption: Logical decision tree for the 1H NMR signal assignment of 2-cyclopropyl-2-acetamidopropanoic acid.
References
-
Biological Magnetic Resonance Data Bank (BMRB). "Biologically relevant small molecules." BMRB.io. Available at: [Link]
-
Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." Masterorganicchemistry.com. Available at:[Link]
Sources
A Comprehensive Guide to Mass Spectrometry Analysis of 2-Cyclopropyl-2-acetamidopropanoic Acid: QqQ vs. Q-TOF Platforms
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Cyclopropyl-2-acetamidopropanoic acid (N-acetyl-2-cyclopropylalanine) | CAS: 95525-82-9 | Exact Mass: 171.0895 Da
Introduction & Analytical Challenges
2-Cyclopropyl-2-acetamidopropanoic acid is a highly specialized unnatural amino acid. Featuring an N-acetyl group and a sterically constrained cyclopropyl ring, it is increasingly utilized in synthetic biology and peptidomimetic drug design to confer proteolytic resistance and conformational rigidity.
For researchers tracking the incorporation, pharmacokinetics, or metabolic stability of this compound, selecting the correct mass spectrometry (MS) platform is critical. Analytical challenges include separating the analyte from endogenous isobaric amino acids and mitigating matrix effects in complex biological samples. This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS against Quadrupole Time-of-Flight (Q-TOF) HRMS to help you select the optimal workflow for your specific application.
Platform Comparison: QqQ vs. Q-TOF Performance
When analyzing unnatural amino acids, the choice of mass analyzer dictates the balance between absolute sensitivity and structural fidelity.
Table 1: Performance Comparison for Unnatural Amino Acid Analysis
| Analytical Parameter | Triple Quadrupole (QqQ) LC-MS/MS | Q-TOF High-Resolution MS (HRMS) |
| Primary Application | Targeted Quantitation (PK/TK studies) | Untargeted Profiling & Structural Elucidation |
| Mass Accuracy | Unit Resolution (~0.7 Da FWHM) | High Resolution (< 2 ppm mass error) |
| Sensitivity (LOQ) | 0.1 - 1.0 ng/mL (Sub-nanogram) | 5.0 - 10.0 ng/mL |
| Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Full Scan / Data-Independent Acquisition (DIA) |
| Misincorporation Detection | Poor (Requires pre-known transitions) | Excellent (Detects rare mistranslation events) |
Application Scientist Insight: If your goal is to quantify the clearance rate of 2-Cyclopropyl-2-acetamidopropanoic acid in plasma, the QqQ is your gold standard. However, if you are monitoring recombinant reporter proteins for site-specific amino acid misincorporation, the exact mass capabilities of the Q-TOF are mandatory ()[1].
Mechanistic Insights: Ionization and Fragmentation
To build a trustworthy assay, one must understand the causality behind the physicochemical behavior of the molecule in the gas phase.
Why Electrospray Ionization (ESI) Negative Mode?
While the amide nitrogen can be protonated in positive mode ([M+H]⁺ at m/z 172.0968), the carboxylic acid moiety readily deprotonates in negative mode ([M-H]⁻ at m/z 170.0823). Negative ESI is vastly superior for N-acetyl amino acids because it yields significantly lower background noise from endogenous basic lipids and peptides in biological matrices, drastically improving the signal-to-noise (S/N) ratio.
Collision-Induced Dissociation (CID) Pathways
Upon CID in the collision cell, N-acetylated amino acids exhibit highly predictable fragmentation pathways ()[2]. The primary mechanisms include:
-
Loss of Ketene (-42 Da): A hallmark of N-acetylated species is the neutral loss of a ketene molecule (C₂H₂O) from the acetyl group, yielding a highly stable fragment at m/z 128.07.
-
Dehydration (-18 Da): Loss of water from the carboxylic acid yields a fragment at m/z 152.07.
-
Cyclopropyl Cleavage: At elevated collision energies, the cyclopropyl ring undergoes fragmentation, providing unique structural confirmation distinct from linear aliphatic isomers.
Proposed Collision-Induced Dissociation (CID) pathways in negative ESI mode.
Table 2: Optimized MRM Transitions for QqQ LC-MS/MS (Negative ESI)
| Precursor Ion [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Fragment Assignment | Purpose |
| 170.08 | 128.07 | 15 | [M-H - C₂H₂O]⁻ (Ketene loss) | Quantifier |
| 170.08 | 152.07 | 10 | [M-H - H₂O]⁻ (Dehydration) | Qualifier 1 |
| 170.08 | 126.09 | 20 | [M-H - CO₂]⁻ (Decarboxylation) | Qualifier 2 |
| 170.08 | 86.06 | 35 | Cyclopropyl ring cleavage | Structural Confirmation |
Note on Orthogonal Separation: If utilizing Ion Mobility-Mass Spectrometry (IM-MS), the predicted Collision Cross Section (CCS) for the [M-H]⁻ ion is ~138.3 Ų. Integrating CCS values allows for the resolution of isobaric peptide sequences and isomeric metabolites that cannot be separated by mass alone ()[3][4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols incorporate built-in self-validation mechanisms.
Protocol 1: Matrix Extraction & Self-Validation
-
Spike: Aliquot 50 µL of biological matrix (e.g., plasma or cell lysate). Spike with 10 µL of a stable-isotope-labeled internal standard (SIL-IS, e.g., ¹³C,¹⁵N-labeled analog) at 100 ng/mL.
-
Causality: The SIL-IS co-elutes exactly with the target analyte, dynamically correcting for ionization suppression and physical extraction losses.
-
-
Precipitate: Add 150 µL of ice-cold acetonitrile (MeCN) containing 0.1% formic acid. Vortex vigorously for 2 minutes.
-
Causality: Cold MeCN rapidly denatures binding proteins while maintaining the solubility of the relatively hydrophobic cyclopropyl-modified amino acid.
-
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
-
Self-Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of the SIL-IS in the extracted matrix versus a neat solvent standard. An MF between 0.85 and 1.15 validates the absence of significant ion suppression.
-
Protocol 2: UHPLC-MS/MS Analysis
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 4 minutes.
-
Causality: The N-acetyl and cyclopropyl groups significantly increase the molecule's hydrophobicity compared to natural amino acids. A C18 column ensures strong retention and baseline separation from highly polar endogenous interferences that elute in the void volume.
-
-
Ionization: ESI Negative Mode. Capillary voltage: 2.5 kV. Desolvation temp: 350°C.
-
Self-Validation Check: Monitor the ratio of the quantifier transition (m/z 170.08 → 128.07) to the qualifier transition (m/z 170.08 → 152.07). The ion ratio must remain within ±20% of the analytical standard across all unknown samples to confirm peak purity and rule out co-eluting isobaric interference.
-
UHPLC-MS/MS analytical workflow for unnatural amino acid quantification.
References
-
Addipilli, R., et al. "Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS." Journal of Mass Spectrometry, 2023. [Link]
-
Pirman, N. L., et al. "MS-READ: Quantitative Measurement of Amino Acid Incorporation." ACS Synthetic Biology, 2017.[Link]
-
Meier, F., et al. "Deep learning the collisional cross sections of the peptide universe from a million experimental values." Nature Communications, 2021.[Link]
-
PubChemLite Database. "2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3)." Université du Luxembourg, 2025.[Link]
Sources
- 1. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-cyclopropyl-2-acetamidopropanoic acid (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. db-thueringen.de [db-thueringen.de]
A Comparative Guide to the Bioactivity of 2-Cyclopropyl-2-acetamidopropanoic Acid versus L-Alanine
Executive Summary for the Drug Development Professional
In the pursuit of novel therapeutics, the modification of endogenous molecules provides a fertile ground for discovery. This guide offers a comparative framework for evaluating the bioactivity of 2-Cyclopropyl-2-acetamidopropanoic acid, a synthetic amino acid analogue, against its natural counterpart, L-alanine. While direct comparative data for 2-Cyclopropyl-2-acetamidopropanoic acid is not prevalent in existing literature, this document leverages established principles of medicinal chemistry to hypothesize its potential biological profile.
We will dissect the structural nuances that differentiate these molecules, propose a suite of robust experimental protocols to empirically test their bioactivities, and provide the scientific rationale behind each step. This guide is designed not as a review of existing data, but as a strategic roadmap for researchers seeking to characterize and potentially exploit the unique properties of this synthetic analogue.
Structural Rationale: Predicting Bioactivity from First Principles
The fundamental difference between L-alanine and 2-Cyclopropyl-2-acetamidopropanoic acid lies in the substituents at the alpha-carbon. This seemingly minor alteration has profound implications for the molecule's shape, stability, and potential biological interactions.
-
L-Alanine: As a natural, non-essential amino acid, L-alanine is a cornerstone of protein synthesis and cellular metabolism.[1] It participates in the glucose-alanine cycle, transporting nitrogen from peripheral tissues to the liver, and serves as a key substrate for energy production.[1][2] Its small, unconstrained methyl side chain allows for significant conformational flexibility.
-
2-Cyclopropyl-2-acetamidopropanoic acid: This synthetic analogue introduces two key modifications:
-
Cyclopropyl Ring: This small, rigid carbocycle is a well-established bioisostere in drug design.[3][4] Its inclusion can enhance metabolic stability by blocking sites susceptible to enzymatic oxidation. Furthermore, the rigid structure reduces the molecule's conformational flexibility, which can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4]
-
Acetamido Group: The replacement of the primary amine with an acetamido group neutralizes the positive charge typically present at physiological pH. This change can drastically alter solubility, membrane permeability, and the ability to form ionic bonds, while introducing a new hydrogen bond donor and acceptor.
-
Comparative Physicochemical Properties
| Property | 2-Cyclopropyl-2-acetamidopropanoic acid | L-Alanine |
| Molecular Formula | C₈H₁₃NO₃ | C₃H₇NO₂ |
| Molecular Weight | 171.19 g/mol | 89.09 g/mol |
| Alpha-Carbon Substituents | Cyclopropyl, Acetamido, Carboxyl | Methyl, Amino, Carboxyl |
| Key Structural Feature | Conformationally constrained cyclopropyl ring | Flexible methyl side chain |
| Predicted Bioavailability | Potentially altered due to increased lipophilicity and loss of active transport recognition | High, utilizes natural amino acid transporters |
| Metabolic Stability | Predicted to be higher due to the cyclopropyl moiety | Subject to standard amino acid metabolism (e.g., transamination)[1] |
A Proposed Experimental Framework for Comparative Bioactivity Assessment
To move from hypothesis to data, a multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive comparison of the two molecules, from broad cellular effects to specific target interactions.
Tier 1: Foundational Cellular Assays
The initial goal is to establish the basic interaction of the compounds with a cellular system, determining the effective concentration range and general toxicity.
A. Cell Viability and Cytotoxicity Assay
-
Rationale: This is a critical first step to identify the concentration at which a compound exerts a toxic effect. It establishes the therapeutic window for all subsequent cell-based experiments. A compound that is highly cytotoxic at low concentrations may have limited therapeutic potential, unless intended as a cytotoxic agent (e.g., for oncology).
-
Protocol:
-
Cell Seeding: Plate a metabolically active cell line (e.g., HepG2 for liver metabolism context, or a target-relevant cell line) in 96-well microplates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare 2x stock solutions of 2-Cyclopropyl-2-acetamidopropanoic acid and L-alanine by performing serial dilutions (e.g., from 2 mM down to 2 µM) in complete cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the corresponding wells. Include "medium only" (negative control) and "staurosporine 1 µM" (positive control for cytotoxicity) wells.
-
Incubation: Incubate the plates for 48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement: Add 10 µL of a resazurin-based reagent (e.g., PrestoBlue™) to each well. Incubate for 1-2 hours until a color change is apparent.
-
Data Acquisition: Read the fluorescence (Ex/Em ~560/590 nm) on a plate reader.
-
Analysis: Convert fluorescence units to percent viability relative to the negative control. Plot the dose-response curve and calculate the CC₅₀ (50% cytotoxic concentration).
-
Caption: Workflow for the cell viability and cytotoxicity assay.
Tier 2: Mechanistic and Functional Assays
Assuming the synthetic analogue is non-toxic at reasonable concentrations, the next step is to investigate its specific biological effects.
B. Cellular Uptake and Permeability Assay
-
Rationale: L-alanine is actively transported into cells. The structural modifications in 2-Cyclopropyl-2-acetamidopropanoic acid may abolish recognition by these transporters, forcing reliance on passive diffusion. Understanding a compound's ability to enter the cell is paramount to its bioactivity.
-
Protocol:
-
Cell Culture: Seed cells (e.g., Caco-2 for intestinal permeability model) onto a permeable membrane support (e.g., Transwell® insert). Culture until a confluent monolayer is formed, confirmed by measuring trans-epithelial electrical resistance (TEER).
-
Compound Treatment: Add a known concentration (e.g., 10 µM) of each compound to the apical (donor) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take a small aliquot from the basolateral (receiver) chamber.
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analysis: Calculate the apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer.
-
C. Target Engagement Assay (Hypothetical Target: Alanine Racemase)
-
Rationale: To provide a concrete example, let's hypothesize a target: Alanine Racemase, a bacterial enzyme that converts L-alanine to D-alanine, a crucial component of the bacterial cell wall. We can test if our synthetic analogue inhibits this enzyme.
-
Protocol:
-
Reagents: Obtain purified Alanine Racemase enzyme. The assay will measure the conversion of L-alanine to D-alanine. This can be coupled to a secondary reaction where D-amino acid oxidase oxidizes D-alanine, producing hydrogen peroxide, which is then detected with a fluorescent probe (e.g., Amplex™ Red).
-
Inhibition Setup: In a 96-well plate, add the enzyme, a fluorescent probe mix, and varying concentrations of the inhibitor (2-Cyclopropyl-2-acetamidopropanoic acid or L-alanine as a control).
-
Reaction Initiation: Start the reaction by adding the substrate, L-alanine.
-
Kinetic Measurement: Immediately begin reading the fluorescence signal every minute for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the fluorescence curve). Plot the rate against the inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Caption: Workflow for a coupled enzyme inhibition assay.
Synthesizing the Data: A Comparative Outlook
The data from these experiments will allow for a direct, evidence-based comparison. The results would be tabulated to clearly present the findings to drug development professionals, enabling informed decisions.
Hypothetical Data Summary Table
| Parameter | 2-Cyclopropyl-2-acetamidopropanoic acid | L-Alanine | Interpretation |
| Cytotoxicity (CC₅₀) | > 1000 µM | > 1000 µM | Both compounds exhibit low general cytotoxicity. |
| Permeability (Papp) | Moderate (e.g., 5 x 10⁻⁶ cm/s) | Low (e.g., <1 x 10⁻⁶ cm/s) | Synthetic analogue likely crosses membranes via passive diffusion, while L-alanine relies on transporters. |
| Target Inhibition (IC₅₀) | 15 µM | > 1000 µM | The synthetic analogue shows specific inhibitory activity against the hypothetical target, while L-alanine (the substrate) does not. |
Conclusion and Future Directions
This guide outlines a logical, experimentally-driven strategy to compare the bioactivity of 2-Cyclopropyl-2-acetamidopropanoic acid with L-alanine. By leveraging medicinal chemistry principles, we hypothesize that the synthetic analogue will exhibit increased metabolic stability and a distinct pharmacological profile, potentially shifting from a metabolic substrate to a specific enzyme inhibitor. The proposed experimental workflows provide a clear and robust path to validating this hypothesis. Successful identification of a specific bioactivity, such as the hypothesized enzyme inhibition, would warrant further investigation into its mechanism of action, selectivity against other enzymes, and ultimately, its potential in preclinical models.
References
-
Alanine - Content - Health Encyclopedia. University of Rochester Medical Center. [Link]
-
Alanine: A Versatile Amino Acid with Wide Applications. Sinoright. [Link]
-
Alanine: A Nutrient For Muscle Recovery. National Nutrition. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Cell-Based Bioassays | Assay Testing & Analysis. RSSL. [Link]
-
Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
Sources
- 1. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 2. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
A Senior Application Scientist's Guide to Validating the Purity of 2-Cyclopropyl-2-acetamidopropanoic Acid Samples
For researchers, scientists, and drug development professionals, establishing the purity of a novel compound is a cornerstone of reliable and reproducible results. In the context of pharmaceutical development, the stringent control of impurities is not just a matter of scientific rigor, but a critical regulatory requirement. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2-Cyclopropyl-2-acetamidopropanoic acid, a chiral carboxylic acid with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity for 2-Cyclopropyl-2-acetamidopropanoic Acid
2-Cyclopropyl-2-acetamidopropanoic acid possesses a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have markedly different pharmacological and toxicological profiles. Therefore, not only is the identification and quantification of process-related impurities and degradation products essential, but the determination of enantiomeric purity is also of paramount importance.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3][4][5]
Potential Impurities: A Synthesis-Based Perspective
While a definitive list of impurities depends on the specific synthetic route, we can anticipate potential contaminants based on common organic synthesis reactions used for analogous compounds. A plausible synthesis could involve the formation of a cyclopropyl ring and the introduction of the acetamido group.
Potential Process-Related Impurities could include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions. For instance, if an azide-based reaction is used to introduce the amine, residual azido impurities could be a concern.[6]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.[7]
-
Enantiomeric Impurity: The undesired enantiomer of 2-Cyclopropyl-2-acetamidopropanoic acid.
Potential Degradation Products:
-
Hydrolysis of the amide bond.
-
Oxidation or other reactions under improper storage conditions.
A Comparative Analysis of Purity Validation Techniques
The choice of analytical technique is dictated by the specific purity attribute being assessed (e.g., achiral impurities vs. enantiomeric purity) and the required sensitivity and selectivity. We will compare three powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Separations
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and versatility.[8][9][10] For a chiral compound like 2-Cyclopropyl-2-acetamidopropanoic acid, HPLC offers solutions for both achiral and chiral purity assessment.
1. Reversed-Phase HPLC (RP-HPLC) for Achiral Impurity Profiling:
This is the standard method for separating and quantifying non-chiral process-related impurities and degradation products.
-
Principle of Causality: Separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
2. Chiral HPLC for Enantiomeric Purity:
Direct separation of enantiomers is achieved using a chiral stationary phase (CSP).
-
Principle of Causality: Enantiomers have identical physical properties in an achiral environment. A CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation. Polysaccharide-based CSPs are commonly used for this purpose.[11]
Alternatively, an indirect approach involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[12]
Experimental Protocol: Chiral HPLC Analysis of 2-Cyclopropyl-2-acetamidopropanoic Acid
Objective: To determine the enantiomeric purity of a 2-Cyclopropyl-2-acetamidopropanoic acid sample.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase Column (e.g., polysaccharide-based)
Reagents:
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% TFA. The exact ratio will need to be optimized for the specific column and analyte, starting with a ratio such as 90:10 (v/v).
-
Sample Preparation: Accurately weigh and dissolve the 2-Cyclopropyl-2-acetamidopropanoic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Chiralpak® IA or equivalent
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Column Temperature: 25 °C
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Quantification: Calculate the percentage of each enantiomer based on their respective peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Assessment
qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[13][14]
-
Principle of Causality: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the purity of the sample can be calculated by comparing the integrals of specific, non-overlapping signals from the analyte and the internal standard.[15]
Advantages of qNMR:
-
Absolute Quantification: Does not require a calibration curve.[13]
-
Universality: Can be applied to any soluble compound with NMR-active nuclei.
-
Structural Information: Provides structural information that can help in the identification of impurities.
Experimental Protocol: Purity Determination of 2-Cyclopropyl-2-acetamidopropanoic Acid by qNMR
Objective: To determine the absolute purity of a 2-Cyclopropyl-2-acetamidopropanoic acid sample.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Certified internal standard (e.g., Maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Cyclopropyl-2-acetamidopropanoic acid sample into an NMR tube.
-
Accurately weigh approximately 1-2 mg of the certified internal standard (e.g., Maleic acid) and add it to the same NMR tube.
-
Add a sufficient volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation of the protons.
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For High Sensitivity and Impurity Identification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for detecting and identifying trace-level impurities.[16][][18]
-
Principle of Causality: After separation by LC, the eluent is introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the parent compound and any co-eluting impurities. Tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information for impurity identification.[18][19]
Advantages of LC-MS:
-
High Sensitivity: Can detect impurities at very low levels.[16]
-
High Selectivity: Can distinguish between compounds with the same retention time but different molecular weights.
-
Structural Elucidation: Provides molecular weight and fragmentation data for identifying unknown impurities.[]
Experimental Protocol: Impurity Profiling of 2-Cyclopropyl-2-acetamidopropanoic Acid by LC-MS
Objective: To detect and identify potential impurities in a 2-Cyclopropyl-2-acetamidopropanoic acid sample.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
Reagents:
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
LC-MS grade Formic Acid
Procedure:
-
LC Method: Develop an RP-HPLC method similar to the one described for achiral impurity profiling, but using LC-MS compatible mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan for initial screening, followed by targeted MS/MS for fragmentation of potential impurity peaks.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Extract ion chromatograms for the expected molecular weight of the parent compound and any other observed masses.
-
For any detected impurity peaks, analyze the mass spectrum to determine the molecular weight.
-
Perform MS/MS analysis on the impurity ions to obtain fragmentation patterns for structural elucidation.
-
Comparison of Analytical Methods
| Technique | Primary Application | Strengths | Limitations |
| RP-HPLC-UV | Achiral Impurity Profiling | Robust, reproducible, quantitative. | May not detect non-UV active impurities. Co-eluting peaks can be an issue. |
| Chiral HPLC-UV | Enantiomeric Purity | Direct separation of enantiomers. Accurate quantification. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. |
| qNMR | Absolute Purity Determination | Primary method, no need for analyte reference standard. Provides structural information. | Lower sensitivity compared to LC-MS. Requires a certified internal standard. |
| LC-MS | Impurity Identification and Quantification | High sensitivity and selectivity. Provides molecular weight and structural information. | Quantification can be more complex than HPLC-UV. Matrix effects can influence ionization. |
Visualization of Workflows
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Workflow for qNMR Purity Analysis
Caption: Workflow for absolute purity determination by qNMR.
Workflow for LC-MS Impurity Profiling
Caption: Workflow for impurity identification and profiling by LC-MS.
Conclusion
A comprehensive approach to validating the purity of 2-Cyclopropyl-2-acetamidopropanoic acid requires the strategic application of multiple analytical techniques. RP-HPLC is essential for routine achiral purity assessment, while chiral HPLC is the gold standard for determining enantiomeric excess. qNMR offers a powerful, independent method for absolute purity determination, and LC-MS provides the high sensitivity needed to detect and identify trace-level unknown impurities. By understanding the principles and applying the robust protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their 2-Cyclopropyl-2-acetamidopropanoic acid samples, thereby building a solid foundation for their scientific endeavors.
References
-
International Council for Harmonisation. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
European Pharmacopoeia. General Chapter 2.2.46. Chromatographic separation techniques. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
United States Pharmacopeia. <621> Chromatography. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Premier Research. Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
Element Lab Solutions. USP 621 Changes. [Link]
-
Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
PubMed. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
SciSpace. Current developments in LC-MS for pharmaceutical analysis. [Link]
-
National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]
-
MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
PubMed. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Institutes of Health. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. [Link]
-
ResearchGate. Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose ‐6‐Phosphate Prodrugs as Potential Therapeutic Agents. [Link]
- Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
PubMed. Concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose. [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]
-
PubChem. 2-cyclopropyl-2-acetamidopropanoic acid. [Link]
- Google Patents.
-
ResearchGate. An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. premier-research.com [premier-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. emerypharma.com [emerypharma.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. scispace.com [scispace.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
Navigating the Analytical Landscape without a Certified Map: A Comparative Guide to Establishing a Reference Standard for 2-Cyclopropyl-2-acetamidopropanoic Acid
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on In-House Reference Standard Qualification
The Imperative for a Well-Characterized In-House Standard
A reference standard serves as the benchmark against which a sample is compared for qualitative and quantitative analysis. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized". When a compendial standard is unavailable, the responsibility falls upon the researcher to thoroughly characterize a candidate material to ensure its suitability for its intended analytical purpose. Failure to do so can lead to inaccurate data, compromised product quality, and potential regulatory delays.
Commercially Available 2-Cyclopropyl-2-acetamidopropanoic Acid: A Starting Point
While a designated CRM for 2-Cyclopropyl-2-acetamidopropanoic acid (CAS 95525-82-9) is not widely listed, several chemical suppliers offer this compound at various purity levels. The initial selection of a candidate material is a critical first step. Below is a comparison of potential suppliers. It is crucial to request a batch-specific Certificate of Analysis (CoA) from any potential supplier to assess the initial quality of the material.
| Supplier | Product Name | CAS Number | Indicated Purity/Available Data |
| BLD Pharm | 2-Cyclopropyl-2-acetamidopropanoic acid | 95525-82-9 | Mentions availability of NMR, HPLC, LC-MS, UPLC data.[1] |
Note: This table is based on publicly available information and is not an exhaustive list. Researchers should conduct their own searches for the most current suppliers.
The Qualification Workflow: A Multi-Pronged Analytical Approach
The qualification of an in-house reference standard is a systematic process that involves a battery of analytical tests to unequivocally confirm its identity and purity. This self-validating system ensures that the standard is fit for its intended use.
Caption: Workflow for the qualification of an in-house reference standard.
Experimental Protocols for Qualification
The following are detailed, step-by-step methodologies for the key experiments involved in qualifying a batch of 2-Cyclopropyl-2-acetamidopropanoic acid.
Identity Confirmation
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is arguably the most powerful technique for structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, while 2D techniques like COSY and HSQC can confirm connectivity.
-
Protocol:
-
Accurately weigh approximately 5-10 mg of the candidate material.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and 2D-HSQC spectra on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Process the spectra and assign the observed chemical shifts and coupling constants to the expected structure of 2-Cyclopropyl-2-acetamidopropanoic acid.
-
-
Expected ¹H NMR Data (Hypothetical): The spectrum should be consistent with the structure, showing signals for the acetyl methyl protons, the cyclopropyl protons, and the amide proton.
-
Expected ¹³C NMR Data (Hypothetical): The spectrum should show the correct number of carbon signals corresponding to the carbonyls, the quaternary carbon, the cyclopropyl carbons, and the methyl carbon.
b) High-Resolution Mass Spectrometry (HRMS)
-
Rationale: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition.
-
Protocol:
-
Prepare a dilute solution of the candidate material in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretically calculated mass. The mass difference should be within a low ppm error.
-
Purity Assessment
a) High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Rationale: HPLC with a universal detector like a Diode Array Detector (DAD) is the workhorse for purity assessment, allowing for the separation and quantification of organic impurities.
-
Protocol:
-
Method Development: Develop a stability-indicating HPLC method. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile with an acid modifier like formic or phosphoric acid.
-
Sample Preparation: Accurately prepare a solution of the candidate material at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks.
-
Impurity Profiling: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information on any observed impurities, which can help in their identification.
-
Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
b) Gas Chromatography (GC) for Residual Solvents
-
Rationale: To quantify any residual solvents from the synthesis process, which are not detected by HPLC.
-
Protocol:
-
Use a headspace GC with a flame ionization detector (FID).
-
Prepare a solution of the candidate material in a suitable high-boiling point solvent (e.g., DMSO).
-
Analyze using a method compliant with USP <467> or ICH Q3C guidelines.
-
Quantify any detected solvents against a calibrated standard.
-
c) Karl Fischer Titration for Water Content
-
Rationale: To accurately determine the water content, which is crucial for calculating the final potency.
-
Protocol:
-
Use a coulometric or volumetric Karl Fischer titrator.
-
Accurately weigh a suitable amount of the candidate material and add it to the titration cell.
-
Perform the titration according to the instrument's instructions.
-
d) Sulphated Ash for Inorganic Impurities
-
Rationale: To determine the content of non-volatile inorganic impurities.
-
Protocol:
-
Accurately weigh a significant amount of the candidate material into a crucible.
-
Ignite the sample until thoroughly charred.
-
Cool, moisten the residue with sulfuric acid, and heat gently until white fumes are no longer evolved.
-
Ignite at 800 ± 25 °C until all black particles have disappeared.
-
Cool, weigh, and calculate the percentage of residue.
-
Potency Assignment and Certificate of Analysis
Once all the analytical data has been collected, the potency of the in-house reference standard can be assigned using a mass balance approach:
Potency (%) = 100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Impurities
This final potency value, along with all the supporting analytical data, should be documented in a comprehensive in-house Certificate of Analysis.
Caption: Example of an in-house Certificate of Analysis.
Conclusion
While the absence of a commercially available certified reference material for 2-Cyclopropyl-2-acetamidopropanoic acid presents a challenge, it is by no means an insurmountable obstacle. By implementing a rigorous in-house qualification program based on orthogonal analytical techniques, researchers can establish a well-characterized secondary reference standard. This ensures the integrity of analytical data, supports robust drug development programs, and upholds the principles of scientific integrity. The methodologies outlined in this guide provide a clear and actionable pathway to achieving this critical objective.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
